Technical Documentation Center

(4-Bromo-2-fluorophenyl)methanesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Bromo-2-fluorophenyl)methanesulfonamide
  • CAS: 1182994-29-1

Core Science & Biosynthesis

Foundational

Medicinal Chemistry Guide: N-(4-Bromo-2-fluorophenyl)methanesulfonamide as a Kinase Scaffold

Topic: Medicinal Chemistry Applications of (4-Bromo-2-fluorophenyl)methanesulfonamide Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Medicinal Chemistry Applications of (4-Bromo-2-fluorophenyl)methanesulfonamide Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

[1][2]

Executive Summary

N-(4-Bromo-2-fluorophenyl)methanesulfonamide (CAS: 549490-15-5) is a specialized pharmacophore building block extensively utilized in the discovery of small-molecule kinase inhibitors and anti-proliferative agents.[1][2] Its structural value lies in its functional triad :

  • The Sulfonamide Motif: A bioisostere for amides/carboxylic acids that serves as a critical hydrogen-bond donor/acceptor in ATP-binding pockets.[1]

  • The Ortho-Fluorine: A metabolic blocker that simultaneously modulates the pKa of the sulfonamide nitrogen, enhancing ligand-target residence time.[1]

  • The Para-Bromine: A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.[1]

This guide details the physicochemical rationale, synthetic protocols, and medicinal chemistry logic for deploying this scaffold in drug development campaigns.

Physicochemical Rationale: The "Fluorine Effect"

In medicinal chemistry, the decision to use the 2-fluoro derivative over the unsubstituted aniline is driven by specific electronic and steric requirements.

Acidity Modulation (pKa)

The acidity of the sulfonamide -NH- is paramount for potency.[1] Many kinase inhibitors require the sulfonamide nitrogen to deprotonate or form a strong hydrogen bond with the "gatekeeper" residue or the solvent-exposed front of the ATP pocket.[1]

  • Unsubstituted Analog: pKa

    
     10.5 (Weakly acidic).[1][2]
    
  • 2-Fluoro Derivative: The electron-withdrawing inductive effect (-I) of the fluorine atom ortho to the nitrogen stabilizes the conjugate base, lowering the pKa to approximately 9.0–9.5 .

  • Impact: This increased acidity strengthens hydrogen bonding interactions with basic residues (e.g., Lysine, Arginine) in the active site.

Conformational Locking

The fluorine atom induces a preferred conformation due to:

  • Dipole-Dipole Repulsion: Between the C-F bond and the S=O bonds.[1]

  • Intramolecular H-Bonding: Weak interactions between F and the amide proton can lock the phenyl ring relative to the sulfonamide, reducing the entropic penalty upon binding.[1]

Metabolic Stability

The C-2 position of the phenyl ring is a common site for Cytochrome P450-mediated hydroxylation.[1] Fluorine substitution effectively blocks this metabolic soft spot, extending the in vivo half-life (


) of the final drug candidate.[2]

Synthetic Protocols

The synthesis and subsequent derivatization of this scaffold must be performed under conditions that preserve the sulfonamide integrity while activating the aryl bromide.[1]

Protocol A: Scaffold Synthesis (Sulfonylation)

Objective: Conversion of 4-bromo-2-fluoroaniline to the sulfonamide.[1]

Reagents:

  • 4-Bromo-2-fluoroaniline (1.0 equiv)[1][2]

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)[2]

  • Pyridine (3.0 equiv) or Triethylamine (Et

    
    N) in DCM[2]
    
  • Solvent: Dichloromethane (DCM) (anhydrous)[2]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 4-bromo-2-fluoroaniline and anhydrous DCM under N

    
     atmosphere. Cool to 0°C.[1]
    
  • Addition: Add Pyridine (or Et

    
    N) followed by the dropwise addition of MsCl over 15 minutes. The exotherm must be controlled to prevent bis-sulfonylation.[1]
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC/LCMS (Target Mass: ~268 amu [M+H]

    
     or negative mode [M-H]
    
    
    
    ).
  • Workup: Quench with 1N HCl (to remove pyridine). Extract with DCM.[1] Wash organic layer with saturated NaHCO

    
     and brine.[1]
    
  • Purification: Recrystallize from EtOAc/Hexanes or purify via silica flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

  • Yield: Typically 85–95% as a white/off-white solid.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling the scaffold with an aryl boronic acid to generate a biaryl kinase inhibitor core.[1]

Reagents:

  • N-(4-bromo-2-fluorophenyl)methanesulfonamide (1.0 equiv)[1][2]

  • Aryl Boronic Acid (R-B(OH)

    
    ) (1.2 equiv)[2]
    
  • Catalyst: Pd(dppf)Cl

    
    [2]·DCM (0.05 equiv)[2]
    
  • Base: K

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv)[2]
  • Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step Methodology:

  • Degassing: Combine the sulfonamide, boronic acid, and K

    
    CO
    
    
    
    solution in 1,4-dioxane. Sparge with Nitrogen for 10 minutes.
  • Catalyst Addition: Add Pd(dppf)Cl

    
    [1][2]·DCM.
    
  • Heating: Heat to 90–100°C for 2–16 hours. (Microwave irradiation: 120°C for 30 min is often superior).[1][2]

  • Workup: Cool to RT. Filter through a Celite pad.[1] Dilute with EtOAc and wash with water.[1][3]

  • Purification: Flash chromatography. Note: The sulfonamide group is polar; use a gradient of DCM/MeOH or EtOAc/Hexanes.[1]

Visualization of Synthetic & SAR Logic[4]

Diagram 1: Synthesis & Derivatization Pathway

This flow illustrates the conversion of the aniline precursor into the scaffold and its subsequent divergence into library compounds.[1]

SynthesisFlow Figure 1: Synthetic Divergence from the Sulfonamide Scaffold Start 4-Bromo-2-fluoroaniline (Precursor) Step1 Sulfonylation (MsCl, Pyridine, DCM) Start->Step1 Scaffold N-(4-Bromo-2-fluorophenyl) methanesulfonamide (The Core) Step1->Scaffold Step2a Suzuki Coupling (Ar-B(OH)2, Pd cat.) Scaffold->Step2a Step2b Buchwald Coupling (Amines, Pd cat.) Scaffold->Step2b Step2c N-Alkylation (R-X, Base) Scaffold->Step2c ProductA Biaryl Sulfonamides (Kinase Inhibitors) Step2a->ProductA ProductB Amino-Aryl Sulfonamides (Solubility Modulators) Step2b->ProductB ProductC N-Alkylated Analogs (Permeability Optimization) Step2c->ProductC

Caption: Synthetic workflow transforming the aniline precursor into diverse medicinal chemistry libraries.

Diagram 2: Pharmacophore SAR Map

This diagram explains the specific role of each atom in the scaffold within a biological context (e.g., Kinase Active Site).

SAR_Logic Figure 2: Structure-Activity Relationship (SAR) Logic of the Scaffold Core N-(4-Bromo-2-fluorophenyl) methanesulfonamide Sulfonamide Sulfonamide Group (-NHSO2Me) • H-Bond Donor (NH) / Acceptor (O) • Mimics ATP Phosphate • Key for Potency Core->Sulfonamide Binding Fluorine Ortho-Fluorine (2-F) • Lowers pKa of NH (Acidity) • Blocks Metabolic Oxidation • Locks Conformation Core->Fluorine Modulation Bromine Para-Bromine (4-Br) • Synthetic Handle • Replaced by Heterocycles • Extends into Hydrophobic Pocket Core->Bromine Extension

Caption: Functional decomposition of the scaffold showing the medicinal utility of each substituent.

Case Studies & Applications

Kinase Inhibitor Design (Type I & II)

This scaffold is frequently employed to target the ATP-binding site of kinases such as MEK , BRAF , and KSP (Kinesin Spindle Protein).[2]

  • Mechanism: The methanesulfonamide group often occupies the ribose-phosphate binding region.[1] The aryl ring (derived from the bromide) extends into the hydrophobic back pocket (gatekeeper region).[2]

  • Example Class: Biphenyl sulfonamides.[1] By coupling the 4-bromo position with a pyridine or pyrazole boronic acid, chemists create "hinge binders" that possess high selectivity.[1]

Bioisosteric Replacement

In campaigns targeting COX-2 or Carbonic Anhydrase , the sulfonamide is a classic pharmacophore.[1]

  • Strategy: If a carboxylic acid lead compound has poor membrane permeability, converting it to this sulfonamide analog often improves lipophilicity (LogD) while maintaining the necessary negative electrostatic potential (due to the acidic NH).[2]

References

  • PubChem. Compound Summary: N-(4-Bromo-2-fluorophenyl)methanesulfonamide.[1] National Library of Medicine.[1] Available at: [Link][2]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: General Protocols and Mechanism. Available at: [Link][2]

  • Journal of Medicinal Chemistry. Design and Synthesis of Sulfonamide Derivatives as Kinase Inhibitors. (General Reference for Sulfonamide SAR).[1][2] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

procedure for N-alkylation of (4-Bromo-2-fluorophenyl)methanesulfonamide

Technical Application Note: Precision N-Alkylation of (4-Bromo-2-fluorophenyl)methanesulfonamide Executive Summary & Scope This technical guide details the procedural frameworks for the N-alkylation of (4-Bromo-2-fluorop...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision N-Alkylation of (4-Bromo-2-fluorophenyl)methanesulfonamide

Executive Summary & Scope

This technical guide details the procedural frameworks for the N-alkylation of (4-Bromo-2-fluorophenyl)methanesulfonamide , a specialized benzylsulfonamide scaffold used frequently as a bioisostere or intermediate in medicinal chemistry.

Unlike simple anilines, this substrate presents a unique challenge: the primary sulfonamide moiety (


)  possesses two acidic protons (

), creating a significant risk of bis-alkylation (formation of tertiary sulfonamides) if reaction conditions are not rigorously controlled.

This guide provides two distinct protocols tailored to the nature of the alkylating agent:

  • Protocol A (Mitsunobu): The "Gold Standard" for mono-alkylation using alcohols.

  • Protocol B (Base-Mediated): A scalable method for alkyl halides, optimized to suppress over-alkylation.

Substrate Profile & Chemical Context

Target Molecule: (4-Bromo-2-fluorophenyl)methanesulfonamide Structure: The molecule consists of a sulfonamide group attached to a phenyl ring via a methylene (


) spacer. This "benzylsulfonamide" architecture differs electronically from direct 

-aryl sulfonamides.
  • Acidity: The sulfonamide protons are acidic (

    
    ).
    
  • Nucleophilicity: The deprotonated nitrogen (

    
    ) is a potent nucleophile.
    
  • Competing Sites: The benzylic position is relatively unreactive to base due to the adjacent sulfonyl group's steric and electronic shielding, but the primary focus remains the nitrogen.

PropertyValue / CharacteristicImpact on Protocol
Molecular Formula

MW: ~268.1 g/mol
Core Reactivity Primary Sulfonamide (

)
Prone to bis-alkylation (

).[1]
Substituents 4-Br, 2-FStable. Br allows for downstream Suzuki/Buchwald couplings.
Solubility Moderate (DCM, THF, DMF)Compatible with standard organic solvents.

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, select the protocol based on your available electrophile.

G Start Start: Select Electrophile Source Alcohol Available Reagent: Alcohol (R-OH) Start->Alcohol Halide Available Reagent: Alkyl Halide (R-X) Start->Halide Mitsunobu Protocol A: Mitsunobu Reaction (High Selectivity for Mono-alkylation) Alcohol->Mitsunobu Activation via PPh3/DIAD BaseMethod Protocol B: Base-Mediated Alkylation (Scalable, requires stoichiometry control) Halide->BaseMethod SN2 Displacement Analysis QC: 1H NMR / LCMS Check for Bis-alkylation Mitsunobu->Analysis BaseMethod->Analysis

Figure 1: Decision tree for selecting the optimal N-alkylation strategy.

Protocol A: Mitsunobu Reaction (High Precision)

Best For: Synthesis of mono-alkylated products using primary or secondary alcohols . Mechanism: Activates the alcohol as a leaving group while simultaneously deprotonating the sulfonamide. The steric bulk of the triphenylphosphine oxide intermediate effectively blocks the second alkylation, ensuring high selectivity for the mono-product.

Reagents & Materials
  • Substrate: (4-Bromo-2-fluorophenyl)methanesulfonamide (1.0 equiv)

  • Alcohol (R-OH): 1.0 – 1.2 equiv

  • Triphenylphosphine (

    
    ):  1.5 equiv
    
  • DIAD (Diisopropyl azodicarboxylate): 1.5 equiv (DEAD is an alternative, but DIAD is more stable).

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (

    
     or 
    
    
    
    ), dissolve (4-Bromo-2-fluorophenyl)methanesulfonamide (1.0 equiv), Alcohol (1.1 equiv), and
    
    
    (1.5 equiv) in anhydrous THF (
    
    
    concentration).
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Add DIAD (1.5 equiv) dropwise over 15–20 minutes. Note: The solution will turn yellow/orange. Exotherm control is critical.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours.

  • Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the sulfonamide peak (

    
     or 
    
    
    
    ).
  • Work-up:

    • Concentrate the solvent in vacuo.

    • The residue will contain significant

      
       (triphenylphosphine oxide).
      
    • Triturate with cold diethyl ether or hexane (the product often precipitates while

      
       remains in solution, or vice versa depending on R-group).
      
    • Purify via flash column chromatography (Gradient: Hexanes

      
       EtOAc).
      

Protocol B: Base-Mediated Alkylation (Scalable)

Best For: Alkyl halides (Iodides/Bromides) and large-scale synthesis. Critical Control Point: To prevent bis-alkylation (


), use a weak base  (

) and a slight excess of the sulfonamide substrate , not the alkyl halide.
Reagents & Materials
  • Substrate: (4-Bromo-2-fluorophenyl)methanesulfonamide (1.1 equiv )

  • Alkyl Halide (R-X): 1.0 equiv

  • Base: Potassium Carbonate (

    
    ), anhydrous, 2.0 equiv. (Cesium Carbonate 
    
    
    
    can be used for less reactive halides).
  • Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile).

Step-by-Step Procedure
  • Dissolution: Dissolve the sulfonamide substrate (1.1 equiv) in DMF (

    
    ) in a reaction vial.
    
  • Activation: Add

    
      (2.0 equiv) and stir at Room Temperature for 15 minutes. This pre-deprotonation step ensures the nucleophile is ready.
    
  • Alkylation: Add the Alkyl Halide (1.0 equiv) dropwise.

    • Why 1.0 equiv of halide? Limiting the alkylating agent ensures that once the mono-alkylated product forms, there is no excess electrophile to react further to form the bis-product.

  • Heating:

    • For reactive halides (Allyl/Benzyl/Methyl Iodide): Stir at RT for 4–6 hours.

    • For unreactive halides: Heat to 60°C for 12 hours.

  • Quench: Pour the mixture into ice-water (5x reaction volume).

    • If the product is solid, filter the precipitate.[2]

    • If liquid, extract with EtOAc (

      
      ).
      
  • Purification:

    • Wash organic layers with

      
       (5% aq) to remove DMF.
      
    • Dry over

      
      .[2]
      
    • Column chromatography is usually required to separate the mono-alkylated product from the unreacted starting material (which was in excess).

Analytical Validation (QC)

Successful N-alkylation results in distinct spectroscopic signatures.

MethodDiagnostic Signal (Expected)

NMR
Disappearance: The broad singlet for

(

,

) disappears. Appearance: A new triplet/doublet for the

proton (

) and signals corresponding to the new Alkyl group.
LCMS Mass Shift: Observe

or

. Bis-alkylation Check: Ensure no

mass is present.
IR Sulfonamide Bands: Shift in the asymmetric/symmetric

stretching frequencies (

).

Troubleshooting & Optimization

  • Issue: Bis-alkylation observed.

    • Cause: Alkyl halide was too reactive or in excess.

    • Fix: Switch to Protocol A (Mitsunobu) or increase the equivalent of the starting sulfonamide to 1.5 equiv in Protocol B.

  • Issue: No reaction with secondary alkyl halides.

    • Cause: Steric hindrance.

    • Fix: Switch to Cesium Carbonate (

      
      )  in DMF at 80°C. The "Cesium Effect" increases the solubility and nucleophilicity of the sulfonamide anion.
      
  • Issue: Reaction stalls.

    • Fix: Add a catalytic amount of Sodium Iodide (NaI) (Finkelstein conditions) to generate the more reactive alkyl iodide in situ.

References

  • Mitsunobu Reaction on Sulfonamides

    • Title: The Mitsunobu Reaction in the 21st Century.
    • Source:Organic Chemistry Portal / Swamy et al., Chem. Rev. 2009.
    • URL:[Link]

  • General N-Alkylation of Sulfonamides

    • Title: Sulfonamide synthesis by alkylation or arylation.[3]

    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • pKa Data for Sulfonamides

    • Title: Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.[4]

    • Source:University of Tartu / Bordwell pKa Table.
    • URL:[Link]

  • Green Chemistry Considerations

    • Title: N alkylation
    • Source:ACS Green Chemistry Institute Pharmaceutical Roundtable.
    • URL:[Link]

Sources

Application

Application Note: Strategies for Sulfonamide Bond Formation with 4-bromo-2-fluoro Substrates

Introduction: Navigating the Challenges of Electron-Deficient Substrates in Sulfonamide Synthesis The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Electron-Deficient Substrates in Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents, from antibiotics to anticancer drugs.[1][2] Its prevalence is due to its unique physicochemical properties, including its ability to act as a stable, non-classical bioisostere for carboxylic acids and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[1]

The most conventional and direct route to sulfonamide synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[3][4][5] While effective for many substrates, this classical approach often falters when dealing with anilines that are either sterically hindered or electronically deactivated. The 4-bromo-2-fluoroaniline scaffold, a common building block in drug discovery, epitomizes this challenge. The potent electron-withdrawing effects of the fluorine and bromine atoms significantly diminish the nucleophilicity of the aniline nitrogen, while the ortho-fluoro substituent introduces steric hindrance around the reaction center.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective strategies for constructing sulfonamide bonds with challenging 4-bromo-2-fluoro-substituted anilines. We will move beyond the classical methods to explore modern catalytic systems and alternative reagents that offer superior efficiency and broader substrate scope. Each section will not only detail the "how" but also the critical "why" behind the selection of specific reagents and conditions, ensuring a deep, mechanistic understanding.

Part 1: The Classical Approach - A Baseline Understanding

The traditional synthesis of sulfonamides via the reaction of an amine with a sulfonyl chloride is a fundamental transformation in organic chemistry.[5] The reaction proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride, which is typically neutralized by a base like pyridine or triethylamine.[5][6]

Challenges with 4-bromo-2-fluoroaniline:

  • Reduced Nucleophilicity: The inductive electron-withdrawing effects of the halogen substituents decrease the electron density on the nitrogen atom, making it a weaker nucleophile.

  • Steric Hindrance: The ortho-fluoro group can sterically impede the approach of the bulky sulfonyl chloride reagent to the amine.

Consequently, forcing conditions such as high temperatures, strong bases (e.g., sodium hydride), and extended reaction times are often required, which can lead to undesired side reactions and decomposition of starting materials.[3] While sometimes successful, yields can be variable and the purification of the desired product can be challenging.

Part 2: Modern Catalytic Methods for Enhanced Efficiency

To overcome the limitations of the classical approach, a variety of metal-catalyzed cross-coupling reactions have been developed. These methods offer milder reaction conditions and greater functional group tolerance, making them particularly suitable for complex and challenging substrates.

Nickel-Catalyzed Photosensitized Sulfonamidation

A highly efficient and modern approach involves the use of photosensitized nickel catalysis to forge the C-N bond between a sulfonamide and an aryl halide.[7][8] This dual catalytic system allows for the coupling of sulfonamides, which are typically poor nucleophiles, with aryl electrophiles under mild conditions.[8]

Mechanism Rationale: The proposed mechanism involves the oxidative addition of a Ni(0) complex to the aryl halide (in this case, the C-Br bond of the substrate). Subsequent ligand exchange with the sulfonamide and deprotonation forms a Ni(II)-amido complex. Through a photosensitized energy transfer process, this complex is excited to a triplet state, which then undergoes reductive elimination to form the desired N-aryl sulfonamide and regenerate the Ni(0) catalyst.[7]

G cluster_0 Catalytic Cycle Ni(0)L_n Ni(0)L_n Ni(II)(Ar)X Ni(II)(Ar)X Ni(0)L_n->Ni(II)(Ar)X Oxidative Addition (Ar-X) Ni(II)(Ar)(NHSO2R) Ni(II)(Ar)(NHSO2R) Ni(II)(Ar)X->Ni(II)(Ar)(NHSO2R) Ligand Exchange (RSO2NH2, Base) Excited_Ni(II) [Ni(II)(Ar)(NHSO2R)]* Ni(II)(Ar)(NHSO2R)->Excited_Ni(II) Energy Transfer (hv, Photosensitizer) Excited_Ni(II)->Ni(0)L_n Reductive Elimination (Product Formation) Product N-Aryl Sulfonamide Excited_Ni(II)->Product Ar-X 4-bromo-2-fluoro-substrate Ar-X->Ni(0)L_n RSO2NH2 RSO2NH2 RSO2NH2->Ni(II)(Ar)X G cluster_workflow Method Selection Workflow start Define Starting Materials q1 Aryl Halide + Sulfonamide? start->q1 q2 Aniline + Thiol? q1->q2 No m1 Catalytic C-N Coupling (Ni, Cu, or Pd) q1->m1 Yes q3 Aniline + Sulfonyl Chloride? q2->q3 No m2 In Situ Sulfonyl Chloride Generation q2->m2 Yes m3 Classical Method (with optimization) q3->m3 Yes end Product m1->end m2->end m3->end

Sources

Method

Application Note: Strategic Synthesis of Bioactive Heterocycles from (4-Bromo-2-fluorophenyl)methanesulfonamide

Executive Summary This application note details the synthetic utility of (4-Bromo-2-fluorophenyl)methanesulfonamide (BFMS) as a divergent scaffold for drug discovery. Unlike standard benzenesulfonamides, BFMS possesses a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of (4-Bromo-2-fluorophenyl)methanesulfonamide (BFMS) as a divergent scaffold for drug discovery. Unlike standard benzenesulfonamides, BFMS possesses a unique benzylic sulfonyl methylene motif (


) alongside a halogenated core. This structure allows for orthogonal functionalization:
  • C-H Acidity-Driven Cyclization: Access to sultam (cyclic sulfonamide) pharmacophores via Knoevenagel-type condensations.

  • Pd-Catalyzed Cross-Coupling: Chemoselective arylation at the 4-bromo position.

  • Sulfonamide N-Functionalization: Generation of acyl-sulfonamide bioisosteres.

This guide provides validated protocols for synthesizing 3,4-dihydro-1,2-thiazine 1,1-dioxides (6-membered sultams) and biaryl scaffolds, tailored for researchers targeting ROR


 modulators, COX-2 inhibitors, and kinase inhibitors.

Scaffold Analysis & Reactivity Profile

The BFMS scaffold presents three distinct reactive sites that can be manipulated sequentially or in parallel.

Reactive SiteChemical FeatureReactivity ModeTarget Pharmacophore
Site A: Methylene Benzylic,

-sulfonyl
High Acidity (

)
Sultams, Vinyl Sulfonamides
Site B: Aryl Bromide

-Br bond
Oxidative Addition (Pd)Biaryls (Kinase Inhibitors)
Site C: Sulfonamide

Nucleophilic (N-H)Acyl-sulfonamides, Sultams
Site D: Fluorine Ortho-positionMetabolic blockerIncreases metabolic stability
Divergent Synthesis Workflow

The following diagram illustrates the logical flow for generating diverse libraries from BFMS.

BFMS_Workflow Start (4-Bromo-2-fluorophenyl) methanesulfonamide Path1 Path A: Methylene Activation (Knoevenagel Condensation) Start->Path1 R-CHO, Base Path2 Path B: Pd-Catalysis (Suzuki-Miyaura) Start->Path2 Ar-B(OH)2, Pd(0) Path3 Path C: N-Functionalization Start->Path3 R-COCl, Base Sultam Bioactive Sultams (3,4-dihydro-1,2-thiazine 1,1-dioxides) Path1->Sultam Cyclization Biaryl Biaryl Sulfonamides (Kinase Inhibitor Core) Path2->Biaryl C-C Bond Formation Acyl Acyl-Sulfonamides (COOH Bioisosteres) Path3->Acyl Amidation

Figure 1: Divergent synthetic pathways from the BFMS scaffold. Path A utilizes the unique acidity of the benzylic methylene for heterocycle formation.

Module A: Synthesis of Sultams (3,4-dihydro-1,2-thiazine 1,1-dioxides)

The most high-value application of phenylmethanesulfonamides is the synthesis of sultams . These cyclic sulfonamides are structurally related to lactams but offer superior metabolic stability and hydrogen-bonding capabilities.

Mechanistic Insight

The reaction proceeds via a Knoevenagel condensation of the acidic methylene with an electrophile (typically an aldehyde), followed by intramolecular cyclization. The 2-fluoro substituent on the phenyl ring aids in stabilizing the conformation but does not interfere with the condensation.

Sultam_Mechanism Step1 Deprotonation of Benzylic Methylene (Formation of Carbanion) Step2 Nucleophilic Attack on Aldehyde (R-CHO) (Aldol-type Addition) Step1->Step2 Step3 Dehydration (-H2O) (Formation of Vinyl Sulfonamide) Step2->Step3 Step4 Intramolecular Cyclization (Michael Addition or N-Alkylation) Step3->Step4

Figure 2: Step-wise mechanism for sultam formation. The acidity of the methylene group is the critical driver.

Protocol: One-Pot Synthesis of Vinyl Sulfonamides

Objective: Condensation of BFMS with 4-chlorobenzaldehyde.

Reagents:

  • (4-Bromo-2-fluorophenyl)methanesulfonamide (1.0 equiv)

  • 4-Chlorobenzaldehyde (1.1 equiv)

  • Piperidine (0.1 equiv) or L-Proline (0.2 equiv) for organocatalysis

  • Toluene (Reagent Grade)

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add BFMS (500 mg, 1.87 mmol), 4-chlorobenzaldehyde (289 mg, 2.05 mmol), and Toluene (15 mL).

  • Catalyst Addition: Add Piperidine (16 mg, 18

    
    L).
    
  • Reflux: Heat the mixture to reflux (110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.

  • Monitoring: Check TLC (Hexane/EtOAc 7:3) after 4 hours. The product (vinyl sulfonamide) will appear as a new spot with lower polarity than the starting sulfonamide.

  • Workup: Cool to room temperature. The product often precipitates.[1] If not, concentrate the solvent and recrystallize from Ethanol.

Critical Process Parameters (CPPs):

  • Water Removal: Essential. Failure to remove water pushes the equilibrium back to the starting materials.

  • Acidity: The benzylic protons are acidic, but the 2-fluoro group exerts an inductive effect (-I), slightly increasing acidity compared to non-fluorinated analogs, facilitating the reaction.

Module B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[2][3]

The 4-bromo handle allows for the introduction of biaryl complexity before or after sultam formation. The following protocol is optimized to prevent poisoning of the Pd catalyst by the sulfonamide nitrogen.

Protocol: Suzuki Coupling of BFMS

Objective: Coupling with Phenylboronic acid.

Reagents:

  • BFMS (1.0 equiv)[2]

  • Phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl

    
    ·DCM (0.05 equiv) - Preferred for steric bulk and stability.
    
  • K

    
    CO
    
    
    
    (3.0 equiv, 2M aqueous solution)
  • 1,4-Dioxane (degassed)

Procedure:

  • Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon.

  • Solvation: Dissolve BFMS (200 mg) and Phenylboronic acid in 1,4-Dioxane (4 mL).

  • Base Addition: Add 2M K

    
    CO
    
    
    
    (1.2 mL).
  • Catalyst: Add Pd(dppf)Cl

    
    ·DCM (30 mg).
    
  • Reaction: Seal and heat to 90°C for 12 hours.

  • Purification: Filter through a Celite pad, dilute with EtOAc, wash with brine, and purify via flash chromatography (SiO

    
    , 0-40% EtOAc in Hexanes).
    

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Sulfonamide -NH2Use a bulky phosphine ligand (e.g., XPhos) or protect N-H with Boc/THP.
Homocoupling (Ar-Ar) Oxygen in systemEnsure rigorous degassing (freeze-pump-thaw x3).
Debromination Hydride source presentUse anhydrous dioxane; avoid alcoholic solvents if possible.

Safety & Handling

  • Fluorine Chemistry: While the C-F bond is stable, combustion of fluorinated compounds can release HF. Use appropriate ventilation.

  • Sulfonamides: Many sulfonamides are sensitizers. Wear nitrile gloves and long sleeves to prevent dermal absorption.

  • Waste: Segregate halogenated organic waste.

References

  • Sultam Synthesis Review: Mondal, S., & Debnath, S. (2014).[1] "Synthesis of Sultams and Related Compounds." Synthesis, 46, 368-374.[1]

  • Knoevenagel Condensation: "Knoevenagel Condensation - Reaction Mechanism and Applications." Organic Chemistry Portal.

  • Suzuki Coupling of Fluorinated Bromides: "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives." MDPI.

  • Bioactivity of Sultams: "Medicinally Privileged Sultams: Synthesis and Mechanism of Action." Current Medicinal Chemistry.

  • Compound Data: "(4-Bromo-2-fluorophenyl)methanesulfonamide Properties." ChemicalBook.

Sources

Application

Buchwald-Hartwig amination protocols for (4-Bromo-2-fluorophenyl)methanesulfonamide

Application Note: High-Fidelity Buchwald-Hartwig Amination of (4-Bromo-2-fluorophenyl)methanesulfonamide Executive Summary & Scope This application note details optimized protocols for the palladium-catalyzed amination o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination of (4-Bromo-2-fluorophenyl)methanesulfonamide

Executive Summary & Scope

This application note details optimized protocols for the palladium-catalyzed amination of (4-Bromo-2-fluorophenyl)methanesulfonamide . This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a precursor for carbonic anhydrase inhibitors, anticancer agents, and loop diuretics.

However, this specific substrate presents a "dual-threat" challenge in cross-coupling:

  • The Acidic Proton: The primary sulfonamide (

    
    , 
    
    
    
    ) can deprotonate under standard hard-base conditions, potentially poisoning the catalyst or sequestering palladium.
  • The Ortho-Fluorine Effect: While the C2-fluorine activates the C4-bromine towards oxidative addition via inductive withdrawal, it also introduces steric bulk and potential Pd-F interactions that can retard reductive elimination.

This guide moves beyond generic "screen-and-pray" approaches, providing a mechanistic rationale for ligand/catalyst selection specifically for this electron-deficient, protic electrophile.

Mechanistic Analysis & Catalyst Selection

To achieve high yields, the catalytic cycle must be balanced to favor amine coordination over sulfonamide deprotonation.

The Substrate Profile
  • Electrophile: 4-Bromo-2-fluorophenyl moiety.

  • Electronic Bias: Highly electron-deficient. The

    
     and 
    
    
    
    groups pull electron density, making the oxidative addition of Pd(0) rapid.
  • Risk Factor: The rate-limiting step is often reductive elimination . If the amine nucleophile is weak, the stable oxidative addition complex may undergo non-productive

    
    -hydride elimination or homocoupling.
    
Ligand Selection Strategy

We utilize Dialkylbiaryl Phosphines (Buchwald Ligands) . These ligands are bulky and electron-rich, facilitating the difficult reductive elimination step required for electron-deficient aryl halides.

  • Primary Recommendation: XPhos (or XPhos Pd G4 ). The isopropyl groups on the phosphine provide the necessary steric bulk to force reductive elimination, while the biaryl backbone stabilizes the active Pd(0) species.

  • Secondary Recommendation: BrettPhos (or BrettPhos Pd G4 ). Use this for primary amines or amines with high steric hindrance.

Base Selection Strategy
  • Avoid:

    
     (Sodium tert-butoxide). Its high basicity can deprotonate the sulfonamide, leading to catalyst poisoning via the formation of stable Pd-sulfonamido complexes.
    
  • Select:

    
      or 
    
    
    
    . These weaker, inorganic bases are sufficient to deprotonate the ammonium intermediate formed after amine coordination but generally leave the sulfonamide proton intact (or in rapid equilibrium).

Visualization: Catalytic Cycle & Interference Pathways

The following diagram illustrates the specific pathway for this substrate, highlighting the critical "Danger Zone" where the sulfonamide can interfere.

BuchwaldMechanism cluster_substrate Substrate Features PreCat Precatalyst (Pd G4) Pd0 Active Pd(0)L PreCat->Pd0 Activation OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate AmineCoord Amine Coordination OxAdd->AmineCoord + Amine Poison SIDE REACTION: Sulfonamide Deprotonation (Catalyst Poisoning) OxAdd->Poison Strong Base (NaOtBu) Deprot Deprotonation (Base Required) AmineCoord->Deprot RedElim Reductive Elimination (C-N Bond Formed) Deprot->RedElim RedElim->Pd0 Regeneration feat1 Ortho-F: Accelerates Ox. Add. feat2 Sulfonamide: Risk of Poisoning

Figure 1: Catalytic cycle emphasizing the risk of sulfonamide interference if base strength is uncontrolled.

Experimental Protocols

Protocol A: The "Gold Standard" (General Purpose)

Best for: Secondary amines, cyclic amines (morpholine, piperidine), and unhindered primary amines.

Reagents:

  • (4-Bromo-2-fluorophenyl)methanesulfonamide (1.0 equiv)

  • Amine Partner (1.2 equiv)

  • Catalyst: XPhos Pd G4 (2.0 - 4.0 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Setup: In a glovebox or under active nitrogen flow, charge a reaction vial equipped with a stir bar with the aryl bromide (1.0 equiv),

    
     (3.0 equiv), and XPhos Pd G4  (2 mol%).
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.1 M relative to bromide).

  • Amine Addition: Add the amine (1.2 equiv). Note: If the amine is a solid, add it in step 1.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 80 °C for 12–16 hours.

    • Observation: The reaction mixture should turn from pale yellow/orange to a darker amber. If it turns black immediately (Pd black precipitation), the catalyst has decomposed; check solvent purity.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Why this works: The G4 precatalyst ensures a strictly 1:1 Pd:Ligand ratio and activates at low temperatures, preventing the "induction period" where the sulfonamide could coordinate to off-cycle Pd species.

Protocol B: The "Challenging Partner" (Primary Amines/Anilines)

Best for: Primary alkyl amines, anilines, or cases where Protocol A yields <50%.

Reagents:

  • Catalyst: BrettPhos Pd G4 (2.0 - 5.0 mol%)

  • Base:

    
     (finely ground, 3.0 equiv)
    
  • Solvent:

    
    -Amyl Alcohol (2-methyl-2-butanol) or 
    
    
    
    -BuOH.

Procedure:

  • Follow the setup in Protocol A, substituting the catalyst for BrettPhos Pd G4 and the base for

    
     .
    
  • Use

    
    -Amyl Alcohol  as the solvent. The protic nature of the solvent helps solubilize the inorganic base and facilitates proton transfer steps without being acidic enough to protonate the amine nucleophile.
    
  • Heat to 100 °C . BrettPhos systems often require slightly higher energy to overcome the steric bulk during amine coordination.

Optimization & Troubleshooting Matrix

Use the following decision tree to optimize conditions if the standard protocols fail.

OptimizationTree Start Start: Protocol A (XPhos G4 / Cs2CO3 / Dioxane) Check Check Yield (LCMS) Start->Check Success Yield > 80% Proceed to Scale-up Check->Success Good LowConv Low Conversion (SM Remaining) Check->LowConv Poor Dehal Dehalogenation (Product is Ar-H) Check->Dehal Side Product Solubility Solubility Issue? LowConv->Solubility CatSwitch Switch to BrettPhos G4 (Better for primary amines) Dehal->CatSwitch Reductive Elim too slow Temp Increase Temp to 100°C Switch to t-Amyl Alcohol Solubility->Temp Yes (Precipitate) Solubility->CatSwitch No (Homogeneous)

Figure 2: Optimization logic flow for troubleshooting low yields.

Troubleshooting Data Table
IssueDiagnosisCorrective Action
No Reaction (0% Conv) Catalyst poisoning by sulfonamide.Switch to Protocol B (t-Amyl Alcohol). If that fails, protect sulfonamide with Boc anhydride before coupling.
Hydrodehalogenation Ar-Br converted to Ar-H. Common with ortho-F substrates.The amine is too bulky or not nucleophilic enough. Switch to BrettPhos or RuPhos (for secondary amines).
Pd Black Formation Catalyst decomposition.[1]Ensure solvents are degassed. If using Pd(OAc)2 + Ligand, switch to G4 Precatalyst to ensure ligation.
Regioisomers SNAr reaction at C2-F.Lower temperature to 60°C. Ensure base is not stronger than Carbonate.

References & Authority

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

    • Core reference for ligand selection (XPhos vs BrettPhos).

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

    • Establishes the G3/G4 precatalyst efficacy for difficult substrates.

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed Cross-Coupling of acidic sulfonamides. Organic Letters, 18(12), 2806–2809.

    • Provides context on the compatibility of sulfonamide functionalities in Pd-catalysis.

Disclaimer: All protocols involve the use of hazardous chemicals. Standard PPE and fume hood usage are mandatory. Consult local safety data sheets (SDS) before execution.

Sources

Method

Application Note: Solvent System Optimization for (4-Bromo-2-fluorophenyl)methanesulfonamide Functionalization

Executive Summary (4-Bromo-2-fluorophenyl)methanesulfonamide (BFMS) represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic aryl halide tail with a polar sulfonamide head. This dual nature creat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Bromo-2-fluorophenyl)methanesulfonamide (BFMS) represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic aryl halide tail with a polar sulfonamide head. This dual nature creates specific solubility challenges: the molecule is often too lipophilic for pure aqueous chemistry yet sufficiently polar to aggregate in non-polar hydrocarbons.

This Application Note provides a rational framework for solvent selection, moving beyond traditional "try-and-see" approaches. We focus on two primary reaction vectors:

  • Suzuki-Miyaura Cross-Coupling targeting the aryl bromide.

  • N-Alkylation targeting the sulfonamide nitrogen.

We prioritize Green Chemistry principles, offering validated replacements for restricted solvents like DMF, DMAc, and NMP, aligned with the GSK and CHEM21 solvent sustainability guides.

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must first understand the solute. BFMS contains an acidic proton on the nitrogen atom (sulfonanilide motif) and a polarized C-F bond.

PropertyValue / CharacteristicImplication for Solvent Selection
Structure

Hydrogen bond donor (NH) and acceptor (SO2).

(Est.)
8.5 – 9.5 (in

)
Acidic enough to be deprotonated by weak bases (

) in polar solvents.
LogP ~1.2 – 1.5Moderate lipophilicity; requires organic co-solvents for aqueous reactions.
Electronic Effect Ortho-FluorineInductive withdrawal (-I) increases NH acidity and stabilizes Pd-oxidative addition intermediates.
Solubility Decision Matrix

The sulfonamide moiety often induces crystallinity, making dissolution in Toluene or Hexanes difficult without heat.

  • High Solubility: DMSO, DMF, DMAc, Acetone, THF, Ethyl Acetate (warm).

  • Medium Solubility: 2-MeTHF, Dichloromethane, Acetonitrile, Isopropanol.

  • Low Solubility: Water, Hexane, Heptane, Toluene (cold).

Workflow Visualization

The following decision tree guides the researcher through solvent selection based on the intended transformation and sustainability goals.

SolventSelection Start Start: BFMS Functionalization ReactionType Select Reaction Type Start->ReactionType Suzuki Pd-Catalyzed Coupling (Suzuki-Miyaura) ReactionType->Suzuki Targeting Ar-Br Alkylation N-Alkylation / Acylation (Sulfonamide N) ReactionType->Alkylation Targeting N-H BaseChoice Base Solubility Critical? Suzuki->BaseChoice StandardSuzuki Standard: 1,4-Dioxane / H2O (4:1) BaseChoice->StandardSuzuki Legacy Protocol GreenSuzuki Green Recommended: 2-MeTHF / H2O (4:1) BaseChoice->GreenSuzuki Sustainable Protocol TempReq Temperature Requirement Alkylation->TempReq HighTemp > 80°C Needed TempReq->HighTemp LowTemp < 60°C / Ambient TempReq->LowTemp StandardAlk Legacy (Avoid): DMF or NMP HighTemp->StandardAlk Traditional GreenAlkHigh Green Option: N-Butylpyrrolidinone (NBP) HighTemp->GreenAlkHigh Modern GreenAlkLow Green Option: DMSO / EtOAc (1:3) LowTemp->GreenAlkLow

Figure 1: Strategic solvent selection decision tree for (4-Bromo-2-fluorophenyl)methanesulfonamide. Blue nodes indicate decision points; Green nodes indicate preferred sustainable outcomes.

Protocol A: Green Suzuki-Miyaura Cross-Coupling

Target: Aryl Bromide functionalization. Challenge: The sulfonamide group can poison Pd catalysts if not properly solvated or if the N-H is deprotonated promiscuously.

The Logic of 2-MeTHF

Traditionally, 1,4-Dioxane is used. However, Dioxane is a likely carcinogen and forms peroxides. 2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable sources (corn cobs/bagasse) and offers:

  • Higher Boiling Point (80°C) than THF, allowing faster kinetics.

  • Immiscibility with Water: Unlike Dioxane, 2-MeTHF separates from water, simplifying workup to a simple phase separation (no extraction solvent needed).

Experimental Procedure
  • Charge: In a reaction vial, add BFMS (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add 2-MeTHF and Water in a 4:1 ratio (Concentration ~0.15 M).

    • Note: The water is strictly necessary to solubilize the inorganic base and activate the boronic acid to the boronate species.

  • Degas: Sparge with Nitrogen for 5 minutes.

  • Catalyst: Add

    
     (2-5 mol%).
    
    • Why: The bidentate ligand (dppf) prevents Pd chelation by the sulfonamide nitrogen.

  • Reaction: Heat to 75°C for 4-12 hours.

  • Workup: Cool to RT. The mixture will biphasic. Remove the aqueous (bottom) layer. Wash the organic layer with brine. Evaporate 2-MeTHF to yield crude.

Protocol B: Sustainable N-Alkylation

Target: Sulfonamide Nitrogen (


).
Challenge:  This 

reaction requires a polar aprotic solvent to dissociate the base-cation pair and leave the sulfonamide anion "naked" and reactive.
The Logic of DMSO/EtOAc Blends

DMF is the standard but is reprotoxic (SVHC). Pure Ethyl Acetate (EtOAc) is too non-polar to dissolve the salt forms. The Solution: A blend of DMSO (20-30%) and EtOAc (70-80%) .

  • DMSO provides the high dielectric constant (

    
    ) needed to solvate the intermediate anion.
    
  • EtOAc lowers the viscosity and allows for aqueous washing (pure DMSO is difficult to remove without high vacuum).

Experimental Procedure
  • Charge: Dissolve BFMS (1.0 equiv) in DMSO/EtOAc (1:4 v/v) (0.2 M).

  • Base: Add

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv).
    • Note: Cesium is preferred for lower solubility solvents due to the "Cesium Effect" (higher solubility/reactivity of the cation).

  • Electrophile: Add Alkyl Halide (1.1 equiv).

  • Reaction: Stir at 50-60°C.

    • Monitoring: If conversion is slow, increase DMSO ratio to 1:2.

  • Workup: Add water. The EtOAc/DMSO mixture will separate (unlike pure DMSO). The product partitions into the EtOAc rich phase. Wash 3x with water to remove DMSO traces.

Comparative Solvent Data

SolventDielectric Const.[1][2][3][4] (

)
BP (°C)GSK Green ScoreApplication Note
DMF 36.7153Red (3) Avoid. Hard to remove; Reprotoxic.
1,4-Dioxane 2.2101Red (3) Avoid. Peroxides; Carcinogen.
2-MeTHF 6.980Green (9) Best for Coupling. Biophasic workup.
DMSO 46.7189Yellow (6) Good solvency, but hard to remove.
Cyrene 32.0227Green (8) Best High-Temp Alternative. Cellulose-derived.
Acetonitrile 37.582Yellow (6) Good general purpose; poor for inorganic bases.

Note: GSK Scores are based on a 1-10 scale where 10 is most sustainable.

Troubleshooting & Mechanisms

Why not use Alcohols (MeOH/EtOH)?
  • For Coupling: Alcohols are acceptable (e.g., EtOH/Water), but they can compete for coordination with Pd or cause protodeboronation of the boronic acid partner.

  • For Alkylation: Alcohols are protic. They will solvate the sulfonamide anion (hydrogen bonding), forming a "solvent cage" that significantly reduces nucleophilicity (retarding the reaction rate).

The "Fluorine Effect"

The 2-fluoro substituent on the phenyl ring withdraws electrons.

  • Impact: It makes the N-H more acidic than a standard tolyl-sulfonamide.

  • Adjustment: You may be able to use weaker bases (e.g., Sodium Bicarbonate) compared to non-fluorinated analogs, potentially allowing for milder solvent conditions (e.g., Acetone/Water).

References

  • GSK Solvent Sustainability Guide: Alder, C. M., et al. "Updating and further expanding GSK's solvent sustainability guide."[5] Green Chem., 2016, 18 , 3879-3890. Link

  • Green Suzuki Coupling: Sherwood, J., et al. "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chem. Commun., 2014, 50 , 9650-9652. Link

  • Sulfonamide Acidity & Properties: Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Acc.[6] Chem. Res., 1988, 21 , 456–463. Link

  • 2-MeTHF Applications: Pace, V., et al. "2-Methyltetrahydrofuran: A Green Solvent for Synthetic Organic Chemistry." Curr.[6][7] Org. Chem., 2012, 16 , 2202. Link

  • CHEM21 Solvent Guide: Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[5] Green Chem., 2016, 18 , 288-296.[5] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Fluoro Sulfonamide Synthesis

Status: Operational Ticket Focus: 2-Fluoro Substituted Sulfonyl Chlorides/Amines Operator: Senior Application Scientist The "Ortho-F" Paradox: Why Your Reaction is Failing Welcome to the technical support hub. If you are...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: 2-Fluoro Substituted Sulfonyl Chlorides/Amines Operator: Senior Application Scientist

The "Ortho-F" Paradox: Why Your Reaction is Failing

Welcome to the technical support hub. If you are here, you are likely observing low yields (<30%), unreacted starting material, or rapid hydrolysis when attempting to couple 2-fluorobenzenesulfonyl chloride with an amine.

The Diagnostic: While fluorine is often considered an isostere of hydrogen due to its small Van der Waals radius (1.47 Å vs. 1.20 Å for H), its impact at the ortho position is not just steric—it is electrostatic .

  • Dipole Repulsion: The C-F bond is highly polarized. The high electron density of the fluorine atom creates a repulsive field against the incoming nucleophile (amine) attacking the sulfur center.

  • Transition State Destabilization: The geometry required for the SN2-like attack at sulfur is distorted by the ortho-substituent, raising the activation energy.

  • The Hydrolysis Trap: Because the amination rate (

    
    ) is suppressed, the background rate of hydrolysis (
    
    
    
    ) becomes competitive, especially if you are using aqueous bases or non-anhydrous solvents.
Module A: Nucleophilic Catalysis (The "Standard" Fix)

Applicability: Primary amines, moderate steric hindrance. Mechanism: Nucleophilic Catalysis via DMAP.[1][2]

Standard bases (TEA, DIPEA) act only as proton scavengers. They do not activate the sulfur center. To overcome the ortho-F barrier, you must switch to nucleophilic catalysis using 4-Dimethylaminopyridine (DMAP).

The Protocol:

  • Solvent: Anhydrous DCM or MeCN (Critical: Water must be <50 ppm).

  • Stoichiometry:

    • Sulfonyl Chloride: 1.0 equiv[3]

    • Amine: 1.1 equiv

    • DMAP: 0.1 – 0.2 equiv (Catalytic)

    • Auxiliary Base (TEA/DIPEA): 1.5 equiv

  • Procedure:

    • Dissolve amine, TEA, and DMAP in solvent. Cool to 0°C.[4]

    • Add 2-fluorobenzenesulfonyl chloride dropwise.

    • Allow to warm to RT.[5] Do not heat initially.

Why it works: DMAP attacks the sulfonyl chloride faster than the amine, displacing the chloride to form a highly reactive N-sulfonylpyridinium salt . This intermediate is positively charged, making the sulfur extremely electrophilic and susceptible to attack by the amine, effectively bypassing the steric/electronic barrier.

DMAP_Mechanism cluster_0 Catalytic Cycle Sc 2-F-Ph-SO2-Cl (Slow Reactivity) Inter [2-F-Ph-SO2-DMAP]+ (Activated Intermediate) Sc->Inter Fast Attack (k1) DMAP DMAP (Catalyst) DMAP->Inter Prod Sulfonamide Product Inter->Prod Rapid Substitution (k2 >> k_hydrolysis) Amine R-NH2 Amine->Prod

Caption: DMAP acts as a "shuttle," converting the sluggish sulfonyl chloride into a hyper-reactive species.

Module B: SuFEx Activation (The "Advanced" Fix)

Applicability: Highly hindered amines (secondary/anilines), sensitive substrates. Mechanism: Sulfur(VI) Fluoride Exchange (SuFEx).[3][5][6][7]

If the sulfonyl chloride is too unstable (hydrolyzes immediately), you must switch to the Sulfonyl Fluoride . The S-F bond is incredibly stable to reduction and hydrolysis but reacts exclusively with amines under specific activation.

The Protocol (Ca(NTf2)2 Activation): Reference: Sharpless et al. (2014), Mahajan et al. (2020).

  • Precursor: Convert your Sulfonyl Chloride to Sulfonyl Fluoride (using KHF2 in MeCN/Water). Isolate the stable solid/oil.

  • Reagents:

    • 2-Fluorobenzenesulfonyl fluoride : 1.0 equiv

    • Amine: 1.2 equiv[4]

    • Ca(NTf2)2: 5-10 mol% (Lewis Acid Catalyst)

    • DABCO: 1.0 equiv[3]

  • Conditions: MeCN, Room Temperature to 50°C.

Why it works: The calcium salt coordinates to the sulfonyl fluoride oxygens and the fluoride, weakening the S-F bond only in the presence of the amine/DABCO complex. This allows you to heat the reaction without destroying the reagent, overcoming the steric energy barrier thermally.

Module C: The "Reverse" Strategy (Pd-Catalysis)

Applicability: When the S-N bond cannot be formed directly (e.g., extremely bulky 2,6-difluoro systems). Mechanism: Buchwald-Hartwig C-N Coupling.

Instead of reacting Ar-SO2-Cl + Amine, you react an Aryl Halide with a Primary Sulfonamide .

The Protocol:

  • Substrates: 2-Fluoro-bromobenzene + Alkyl/Aryl Sulfonamide.

  • Catalyst: Pd2(dba)3 (1-2 mol%).

  • Ligand: tBuBrettPhos (Specific for sulfonamides).

  • Base: K3PO4 or Cs2CO3.

  • Solvent: Dioxane, 100°C.

Troubleshooting Matrix (FAQ)
SymptomProbable CauseCorrective Action
Rapid fuming/precipitate upon adding SO2Cl Hydrolysis due to wet solvent.Dry DCM over CaH2 or switch to SuFEx (Module B).
Yield < 20% with TEA/DIPEA Lack of nucleophilic activation.Add 10-20 mol% DMAP .
Starting material remains after 24h Steric barrier too high for RT.Switch to Sulfonyl Fluoride (SuFEx) and heat to 60°C.
Double addition (Sulfimide formation) Primary amine is too reactive.Use excess amine (2.0 equiv) or slow addition at -78°C.
Product is unstable on Silica Sulfonamides can be acidic.Add 1% TEA to the eluent or use Neutral Alumina.
Decision Logic for Experimental Design

Use this flow to select your method before starting lab work.

DecisionTree cluster_legend Key Start Start: 2-F-Ph-SO2-Cl + Amine IsAmineHindered Is the Amine Hindered? (Secondary/Aniline) Start->IsAmineHindered IsSo2ClStable Is SO2Cl Stable to Handling? IsAmineHindered->IsSo2ClStable No (Primary) MethodB Method B: SuFEx (Sulfonyl Fluoride) (Ca(NTf2)2, Heat) IsAmineHindered->MethodB Yes (Bulky) MethodA Method A: Standard + DMAP (0°C -> RT, DCM) IsSo2ClStable->MethodA Yes MethodC Method C: PFP Ester (Pentafluorophenyl ester) IsSo2ClStable->MethodC No (Hydrolyzes Fast) Green = Fast/Easy Green = Fast/Easy Red = Advanced/Robust Red = Advanced/Robust

Caption: Workflow to select the optimal synthetic route based on substrate stability and steric bulk.

References
  • SuFEx Chemistry (Sulfonyl Fluorides): Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[5][8] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Ca(NTf2)2 Activation for SuFEx: Mahajan, J. P., et al. (2020).[3][5][6] SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides.[3][5][6] Organic Letters, 22(12), 4831–4835. [Link]

  • Pentafluorophenyl (PFP) Esters: Caddick, S., Wilden, J. D., & Judd, D. B. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society, 126(4), 1024–1025. [Link]

  • Buchwald-Hartwig Sulfonamidation: Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics. Journal of the American Chemical Society, 131(36), 12898–12899. (See also: Chem. Sci., 2011, 2, 27-50 for BrettPhos ligands in C-N coupling). [Link]

  • DMAP Catalysis Mechanism: Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12, 129-161. [Link]

Sources

Optimization

Technical Support Center: High-Purity Recrystallization of (4-Bromo-2-fluorophenyl)methanesulfonamide

Welcome to the technical support guide for the purification of (4-Bromo-2-fluorophenyl)methanesulfonamide. This document provides researchers, scientists, and drug development professionals with a comprehensive resource...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (4-Bromo-2-fluorophenyl)methanesulfonamide. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for achieving high purity of this compound through recrystallization. The following sections are structured in a question-and-answer format to directly address common challenges and provide in-depth, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of (4-Bromo-2-fluorophenyl)methanesulfonamide?

There is no single "best" solvent, as the ideal choice depends on the specific impurity profile of your crude material. However, (4-Bromo-2-fluorophenyl)methanesulfonamide possesses both polar (sulfonamide) and non-polar (bromofluorophenyl ring) characteristics. This duality suggests that a solvent of intermediate polarity or a mixed solvent system will likely be most effective.

  • Starting Recommendations: Alcohols, such as isopropanol or ethanol, often mixed with water, are excellent starting points for sulfonamides.[1][2] A mixture of isopropanol and water (e.g., 70-80% isopropanol) is a strong candidate.[3] The alcohol solvates the aromatic ring, while the water interacts with the polar sulfonamide group.

  • Selection Principle: The goal is to identify a solvent or solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., 0-4 °C).[4] This differential solubility is the fundamental principle of recrystallization, maximizing recovery of the pure compound.[5]

Q2: How much solvent should I use to dissolve the crude product?

This is a critical parameter for maximizing yield. The most common cause of low recovery is using an excessive amount of solvent.[6]

The correct approach is to use the minimum amount of hot solvent necessary to completely dissolve the solid.[7]

  • Procedure: Begin by adding a small volume of hot solvent to your crude material and bring the mixture to a boil.[8] Continue to add small portions of hot solvent until all of the solid has just dissolved.[1] If you observe that some material is not dissolving even with the addition of more solvent, it is likely an insoluble impurity, and you should proceed to hot filtration.[8]

Q3: My final product has a yellowish tint. How can I remove colored impurities?

Colored impurities are typically high molecular weight byproducts that can be effectively removed using activated charcoal.[9]

  • Protocol: After dissolving your crude product in the hot solvent, remove the flask from the heat and allow it to cool slightly to prevent bumping. Add a very small amount of activated charcoal (1-2% of the solute's weight is usually sufficient).[8] Reheat the solution to boiling for a few minutes to allow the charcoal to adsorb the impurities. The charcoal is then removed by hot gravity filtration.[9]

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization process.

Problem 1: No crystals form after the hot solution is cooled.

This is a common issue that can typically be resolved by one of the following methods:

  • Induce Crystallization: The solution may be supersaturated, requiring a nucleation event to initiate crystal growth.[6]

    • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[10]

    • Seeding: Add a "seed" crystal (a tiny amount of the pure compound) to the solution. This provides a template for crystal growth.[10]

  • Excess Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[6]

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound. Allow the concentrated solution to cool again.[1]

  • Insufficient Cooling: Ensure the solution has been cooled to a sufficiently low temperature. After cooling to room temperature, place the flask in an ice-water bath to maximize crystal formation.[11]

Problem 2: The product "oils out" instead of crystallizing.

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent.[11]

  • Immediate Action: If an oil forms, reheat the solution until the oil redissolves.[6]

  • Solutions:

    • Add More Solvent: Add a small amount of additional hot solvent and allow the solution to cool more slowly. This can sometimes favor crystal formation over oiling.[6]

    • Slower Cooling: Insulate the flask to encourage very slow cooling. This can be achieved by placing the hot flask in a warm water bath and allowing both to cool to room temperature together.[6]

    • Change Solvent System: The chosen solvent may not be appropriate. A lower boiling point solvent or a different solvent mixture should be investigated.

Problem 3: The recrystallization yield is very low.

A low yield can be attributed to several factors:

  • Excessive Solvent: As mentioned, using too much solvent is a primary cause of low recovery, as a significant amount of the product will remain in the mother liquor.[1]

  • Premature Crystallization: If you performed a hot filtration step, the product may have crystallized on the filter paper or in the funnel stem.[1] To prevent this, use a stemless funnel and preheat all glassware with hot solvent.[11]

  • Incomplete Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.[5]

Problem 4: The crystals form too quickly and appear as a fine powder.

Rapid crystallization, or "crashing out," can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[10]

  • Solution: Reheat the solution to redissolve the powder. Add a small amount of additional hot solvent (1-2 mL for every 100 mg of solid is a good starting point) and allow the solution to cool much more slowly.[10] Insulating the flask can help achieve a slower cooling rate.[1]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Start: Hot Saturated Solution cool Cool Solution Slowly start->cool crystals_form Do Crystals Form? cool->crystals_form no_crystals No Crystals Form crystals_form->no_crystals No yes_crystals Crystals Formed crystals_form->yes_crystals Yes induce Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce reduce_solvent Too Much Solvent? Reduce Volume by Boiling no_crystals->reduce_solvent oil_out Did Product Oil Out? yes_crystals->oil_out no_oil High-Quality Crystals oil_out->no_oil No yes_oil Product Oiled Out oil_out->yes_oil Yes filter_dry Filter and Dry Crystals no_oil->filter_dry reheat_add_solvent Reheat to Dissolve Oil Add More Solvent Cool Slower yes_oil->reheat_add_solvent change_solvent Change Solvent System yes_oil->change_solvent induce->crystals_form reduce_solvent->cool reheat_add_solvent->cool

Caption: Troubleshooting workflow for recrystallization.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., 80% isopropanol in water).

  • Dissolution: Place the crude (4-Bromo-2-fluorophenyl)methanesulfonamide in an Erlenmeyer flask with a boiling chip. Add a minimal amount of the chosen solvent and heat the mixture to boiling on a hot plate. Continue adding small portions of the hot solvent until the compound just dissolves.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[7]

  • Hot Filtration (if necessary): If insoluble impurities or charcoal are present, filter the hot solution by gravity through a pre-heated, fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[11]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to a constant weight.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is useful if a single suitable solvent cannot be found.

  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (e.g., ethanol or acetone) at room temperature.

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (e.g., water) in which the compound is insoluble, dropwise with constant swirling.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).[7]

  • Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow. If necessary, gently warm the solution to redissolve the precipitate and then allow it to cool slowly.

  • Isolation and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol.

Data Presentation

Table 1: Potential Solvents for Recrystallization
SolventBoiling Point (°C)PolarityNotes
Isopropanol82.6Polar ProticGood starting point, often used with water for sulfonamides.[3]
Ethanol (95%)78.2Polar ProticA common choice for sulfonamides, balancing polar and non-polar solvation.[2]
Acetone56Polar AproticCan be effective, but its low boiling point may be challenging to work with.[5]
Ethyl Acetate77.1IntermediateA versatile solvent, can be used with a non-polar anti-solvent like hexanes.[12]
Water100Polar ProticLikely to have low solubility for the compound at all temperatures, but useful as an anti-solvent.

References

  • Chemistry LibreTexts. (2020, April 15). 4.4: Experiment 3 Notes. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (1957). US2777844A - Sulfonamide purification process.
  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • PubChem. (n.d.). (4-Bromo-2-fluorophenyl)methanamine. Retrieved from [Link]

  • SweetStudy. (n.d.). Recrystallization pre/post lab questions. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). (4-bromophenyl)methanesulfonamide Properties. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

Sources

Troubleshooting

preventing side reactions during coupling of (4-Bromo-2-fluorophenyl)methanesulfonamide

Technical Support Center: Advanced Coupling Chemistry Ticket ID: #404-BrF-Sulfonamide Subject: Optimizing Coupling of (4-Bromo-2-fluorophenyl)methanesulfonamide Status: Open Assigned Specialist: Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Coupling Chemistry Ticket ID: #404-BrF-Sulfonamide Subject: Optimizing Coupling of (4-Bromo-2-fluorophenyl)methanesulfonamide Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division[1][2]

Executive Summary

You are encountering difficulties coupling (4-Bromo-2-fluorophenyl)methanesulfonamide . This substrate presents a "Trojan Horse" challenge in palladium catalysis: while the aryl bromide is a standard electrophile, the primary sulfonamide (


) and the benzylic position create a minefield of catalyst poisoning and side reactions.

This guide moves beyond basic protocols to address the mechanistic root causes of failure. We will treat the reaction as a competitive system where the desired C-C bond formation must outcompete N-coordination (poisoning) and N-arylation.[1][2]

Part 1: The Competitive Landscape (Root Cause Analysis)

Before optimizing, visualize the competing pathways occurring in your flask. The sulfonamide nitrogen is not just a spectator; it is an active inhibitor.[2]

ReactionPathways Substrate (4-Bromo-2-fluorophenyl) methanesulfonamide OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd + Pd(0) Poison DEAD END: Pd-Amine Complex (Catalyst Poisoning) Substrate->Poison Free NH2 binds Pd Pd_Active Active Pd(0) Catalyst NAryl SIDE PRODUCT: N-Arylation (Buchwald-Type) OxAdd->NAryl + Base (Intramolecular or Dimer) Dehalo SIDE PRODUCT: Protodehalogenation (Ar-H) OxAdd->Dehalo Solvent/Hydride Transfer Product DESIRED PRODUCT: Suzuki Coupling OxAdd->Product + Boronic Acid + Base

Figure 1: The reaction network showing how the free sulfonamide competes for the catalyst (Poisoning) or reacts with the electrophile (N-Arylation).

Part 2: Troubleshooting Modules

Module A: The "Dead" Reaction (Catalyst Poisoning)

Symptom: The reaction starts but stalls at <20% conversion.[2] Adding more catalyst doesn't help.[2] Root Cause: The primary sulfonamide nitrogen (


) is a competent ligand for Palladium.[1][2] It displaces your phosphine ligands, forming an inactive Pd(II)-sulfonamide complex.[2]

The Fix: Steric Bulk & Precatalysts Do not use simple Pd sources like


 or 

.[2] You need bulky, electron-rich ligands that physically block the nitrogen from binding to the metal center.
  • Recommended Catalyst: XPhos Pd G3 or XPhos Pd G4 .[1][2]

    • Why: The bulky biaryl ligand (XPhos) creates a "roof" over the Pd center, allowing the flat aryl bromide to approach for oxidative addition while sterically rejecting the sulfonamide nitrogen [1].

  • Alternative: Amphos (bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)).[1][2] Excellent for high turnover in the presence of free amines.[2]

Module B: The "Wrong" Product (N-Arylation)

Symptom: You observe a mass corresponding to the dimer or coupling with the starting material's nitrogen.[2] Root Cause: Under basic conditions, the sulfonamide (


) is deprotonated.[2] The resulting anion is a potent nucleophile that attacks the Aryl-Pd-Br species (Buchwald-Hartwig coupling) instead of the boronic acid doing so.[1]

The Fix: Base Selection Matrix You must select a base that activates the boronic acid without generating a high concentration of the sulfonamide anion.[2]

BaseStrength (

)
Risk LevelRecommendation

HighHigh Avoid. Promotes N-arylation in polar solvents.[1][2]

Med-HighMedium Standard for Suzuki, but monitor for side reactions.[1][2] Use with water.[2][3]

MediumLow Preferred. Good balance of activation vs. deprotonation.[1][2]

LowMinimal Use if N-arylation is dominant.[1][2] May require longer reaction times.
Module C: The "Disappearing" Halide (Protodehalogenation)

Symptom: The Bromine is replaced by Hydrogen (Ar-Br


 Ar-H).[1][2]
Root Cause:  This is often solvent-driven.[1][2] If you use secondary alcohols (Isopropanol, 2-butanol) or excessive heat, the Pd-Ar intermediate undergoes 

-hydride elimination or abstracts a hydride from the solvent.[1]

The Fix:

  • Switch Solvent: Use 1,4-Dioxane or Toluene/Water .[1][2] Avoid secondary alcohols.

  • Temperature Control: Do not exceed 80°C unless necessary.

  • Water is Key: Ensure a minimum of 4:1 Organic:Water ratio.[1][2] Water facilitates the boronic acid activation, speeding up the desired cycle over the decomposition pathway.

Part 3: The "Nuclear Option" (Protection Strategy)

If optimization of the free sulfonamide fails, you must protect the nitrogen. This adds two steps but guarantees chemoselectivity.[2]

Protocol: DMB (2,4-Dimethoxybenzyl) Protection The DMB group is ideal because it is acid-labile but stable to basic coupling conditions.[1][2]

  • Protection:

    • React substrate with 2,4-dimethoxybenzyl alcohol (or chloride) under acidic conditions (or basic if using chloride).[2]

    • Result:

      
      .[1][2]
      
  • Coupling:

    • Run standard Suzuki coupling (e.g.,

      
      , 
      
      
      
      , Dioxane/Water).[2]
    • Note: The bulky DMB group completely prevents N-coordination to Pd.[1][2]

  • Deprotection:

    • Treat with TFA (Trifluoroacetic acid) at RT.[2] The DMB group cleaves cleanly.

Part 4: Validated Workflow (Decision Tree)

Follow this logic to determine your experimental path.

DecisionTree Start Start: Coupling (4-Br-2-F-Ph)CH2SO2NH2 CatSelect Use XPhos Pd G3 (2 mol%) Base: K3PO4 (2 equiv) Solvent: Dioxane/H2O (4:1) Start->CatSelect CheckResult Check LCMS/NMR CatSelect->CheckResult Success Yield > 70%? Proceed to Workup CheckResult->Success Fail Low Yield / Side Products CheckResult->Fail Analyze Identify Major Byproduct Fail->Analyze DehaloPath Ar-H Observed (Protodehalogenation) Analyze->DehaloPath PoisonPath No Reaction / SM Recovery (Catalyst Poisoning) Analyze->PoisonPath ArylationPath Dimer / N-C Bond (N-Arylation) Analyze->ArylationPath FixDehalo Switch Solvent to Toluene Lower Temp DehaloPath->FixDehalo FixPoison Increase Cat Load OR Switch to Protection Route PoisonPath->FixPoison FixAryl Switch Base to NaHCO3 OR Protection Route ArylationPath->FixAryl ProtectRoute PROTECTION STRATEGY: 1. DMB-Cl / Base 2. Couple 3. TFA Deprotect FixPoison->ProtectRoute If fails FixAryl->ProtectRoute If fails

Figure 2: Troubleshooting logic flow. If catalyst tuning fails, the protection strategy (DMB) is the validated fallback.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use


 if I increase the loading to 10 mol%? 
A:  Generally, no.[2] The binding constant of the primary sulfonamide to Pd(0) is often higher than that of triphenylphosphine.[2] Adding more catalyst just creates more inactive Pd-sulfonamide complexes.[1][2] You need a ligand with a higher binding affinity to Pd than the amine (e.g., Buchwald biarylphosphines) [2].

Q2: Why is the "ortho-fluoro" group important here? A: The fluorine atom at the 2-position (assuming 4-Br) is electron-withdrawing.[1][2] This makes the C-Br bond more electrophilic, facilitating oxidative addition.[2] However, it also makes the ring more susceptible to nucleophilic attack (


).[2] Avoid using thiol-based scavengers or strong nucleophiles during workup, as they might displace the fluorine.[2]

Q3: My reaction turns black immediately. Is this bad? A: Rapid formation of "Pd black" (precipitated metal) indicates ligand dissociation.[2] This confirms that your sulfonamide is displacing the ligands, destabilizing the catalyst. Switch to XPhos or SPhos , which form extremely stable complexes preventing aggregation.[2]

References

  • Buchwald, S. L., et al. (2013).[2] Precatalysts for the Suzuki–Miyaura Coupling of Unstable Boronic Acids and Primary Sulfonamides. Journal of the American Chemical Society.[2]

  • Miyaura, N. (2002).[2] Cross-Coupling Reactions: A Practical Guide. Topics in Current Chemistry.

  • Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Refer to Sulfonamide protection section). [1][2]

Sources

Optimization

Technical Support Center: Strategies for Palladium Removal from (4-Bromo-2-fluorophenyl)methanesulfonamide Products

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for the removal of residual palladium from (4-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for the removal of residual palladium from (4-Bromo-2-fluorophenyl)methanesulfonamide and structurally related active pharmaceutical ingredients (APIs).

The presence of residual palladium, often originating from palladium-catalyzed cross-coupling reactions used in synthesis, is a critical quality attribute that must be controlled to meet stringent regulatory standards, such as those outlined in the ICH Q3D guidelines for elemental impurities.[1][2][3] For oral medications, the permitted daily exposure (PDE) for palladium is typically 10 ppm.[4] This guide will explore various methods for palladium removal, offering troubleshooting advice and detailed protocols to help you achieve the required purity for your API.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium from my (4-Bromo-2-fluorophenyl)methanesulfonamide product so important?

A1: Palladium is a common catalyst in organic synthesis, but it is also a heavy metal with potential toxicity.[3] Regulatory bodies like the FDA and EMA have established strict limits on the amount of residual metals in final drug products to ensure patient safety.[1][5] For (4-Bromo-2-fluorophenyl)methanesulfonamide, which is likely an intermediate or final API, meeting these limits is a non-negotiable aspect of quality control and regulatory compliance.

Q2: I've tried simple filtration, but my product is still showing high levels of palladium. Why is this happening?

A2: While filtration through aids like Celite can remove heterogeneous palladium catalysts (e.g., Pd/C), it is often ineffective against homogeneous or colloidal palladium species that may be present in your product stream.[6][7] These smaller palladium particles can pass through standard filtration media.[8] The sulfonamide group in your molecule may also chelate with palladium, keeping it in solution.

Q3: What are the main methods for removing residual palladium?

A3: The primary methods for palladium removal can be broadly categorized as:

  • Adsorption: Utilizing scavengers like functionalized silica, activated carbon, or resins to bind the palladium.[5][9]

  • Crystallization: Purifying the API by crystallization, leaving the palladium impurities in the mother liquor.[5][9] This can sometimes be enhanced with additives.

  • Extraction: Using aqueous washes with chelating agents to pull the palladium out of the organic phase.[6]

The choice of method depends on factors like the nature of the palladium species, the solvent system, and the properties of your API.[9]

Troubleshooting Guides & In-Depth Protocols

This section provides detailed troubleshooting for common palladium removal challenges and step-by-step protocols for various scavenging techniques.

Guide 1: Ineffective Scavenging with Functionalized Silica

Issue: You've treated your (4-Bromo-2-fluorophenyl)methanesulfonamide solution with a thiol-functionalized silica scavenger, but the palladium levels remain above the acceptable limit.

Causality Analysis:

  • Incorrect Scavenger Choice: While thiol-based scavengers are generally effective, the specific form of palladium (e.g., Pd(0) vs. Pd(II)) and the presence of ligands can influence scavenger efficacy. The sulfonamide moiety in your product might compete with the scavenger for palladium binding.

  • Insufficient Scavenger Amount: The amount of scavenger used may not be enough to bind all the residual palladium.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all impact the kinetics and thermodynamics of the scavenging process.

  • Mass Transfer Limitations: Poor mixing can prevent the palladium from efficiently coming into contact with the scavenger.

Troubleshooting Workflow

Caption: Troubleshooting workflow for ineffective palladium scavenging with functionalized silica.

Detailed Protocol: Screening of Functionalized Silica Scavengers

  • Preparation: Dissolve your crude (4-Bromo-2-fluorophenyl)methanesulfonamide in a suitable solvent (e.g., THF, EtOAc, MeOH) to a known concentration.

  • Scavenger Screening:

    • Prepare several vials of your API solution.

    • To each vial, add a different functionalized silica scavenger (e.g., SiliaMetS Thiol, SiliaMetS Thiourea, SiliaMetS TMT) at a loading of 10 wt% relative to the API.[10]

    • Seal the vials and stir the mixtures at room temperature for 4-24 hours.[4]

  • Analysis:

    • After the desired time, filter off the scavenger.

    • Analyze the palladium content of the filtrate using ICP-MS or a rapid screening method.[5]

  • Optimization: Once the most effective scavenger is identified, you can further optimize the loading, temperature, and time to achieve the desired palladium levels with minimal API loss.

Guide 2: Product Loss During Activated Carbon Treatment

Issue: Activated carbon successfully removes palladium, but you are experiencing significant loss of your (4-Bromo-2-fluorophenyl)methanesulfonamide product.

Causality Analysis:

  • Non-specific Adsorption: Activated carbon has a high surface area and can adsorb organic molecules, including your API, in addition to palladium.[4][11]

  • Excessive Carbon Usage: Using too much activated carbon increases the likelihood of product loss.

  • Inappropriate Solvent: The choice of solvent can influence the relative adsorption of your API and palladium onto the carbon surface.

Troubleshooting Workflow

Caption: Troubleshooting workflow for product loss during activated carbon treatment.

Detailed Protocol: Optimized Activated Carbon Treatment

  • Solvent Selection: Choose a solvent in which your API is highly soluble, as this can minimize its adsorption onto the activated carbon.

  • Carbon Loading: Start with a low loading of activated carbon (e.g., 1-2 wt% relative to the API).

  • Treatment:

    • Add the activated carbon to your API solution.

    • Stir the slurry at a controlled temperature (e.g., room temperature to 40 °C) for a defined period (e.g., 1-4 hours).

  • Filtration and Washing:

    • Filter the mixture through a pad of Celite to remove the activated carbon.

    • Wash the carbon cake with a small amount of fresh solvent to recover any adsorbed product.

  • Analysis: Analyze the combined filtrate for both product yield and residual palladium content.

Guide 3: Crystallization Fails to Remove Palladium

Issue: You have attempted to purify (4-Bromo-2-fluorophenyl)methanesulfonamide by crystallization, but the resulting crystals still contain unacceptable levels of palladium.

Causality Analysis:

  • Co-crystallization: The palladium species may be incorporated into the crystal lattice of your API, especially if there is a strong coordination between the palladium and the sulfonamide or other functional groups in your molecule.[9][12]

  • Insufficient Purgation in Mother Liquor: The partitioning of palladium between the solid and liquid phases may not be favorable enough for effective removal in a single crystallization step.

Troubleshooting Workflow

Caption: Troubleshooting workflow for ineffective palladium removal by crystallization.

Detailed Protocol: Enhanced Crystallization with a Chelating Agent

  • Pre-treatment:

    • Dissolve your crude API in a suitable solvent at an elevated temperature.

    • Add a chelating agent such as N-acetylcysteine or thiourea (e.g., 1-5 mol equivalent to the estimated palladium content).[5][8][13]

    • Stir the solution for 1-2 hours to allow for complexation with the palladium.

  • Crystallization:

    • Initiate crystallization by cooling the solution, adding an anti-solvent, or a combination of both. A slow cooling rate is generally preferred to promote the formation of pure crystals.

  • Isolation and Analysis:

    • Isolate the crystals by filtration and wash them with a cold solvent.

    • Dry the crystals and analyze them for residual palladium.

Data Summary: Comparison of Palladium Scavenging Methods

MethodAdvantagesDisadvantagesTypical LoadingAPI Loss
Functionalized Silica High selectivity, good solvent compatibility, easy to handle.[9][14]Higher cost compared to activated carbon.5-20 wt%Low
Activated Carbon Low cost, effective for a wide range of palladium species.[11][15]Can cause significant product loss due to non-specific adsorption.[4]1-10 wt%Can be high
Crystallization Can provide very high purity, controls polymorphism.[16]May not be effective if co-crystallization occurs, can be lower yielding.[9]N/AVariable
Aqueous Extraction with Chelating Agents Can be cost-effective.May require pH adjustment, can be less efficient for certain palladium species.Stoichiometric to PdLow to moderate

References

  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406–413. [Link]

  • Sci-Hub. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Johnson Matthey Technology Review. (2016, October 15). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]

  • Fallan, C., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. Retrieved from [Link]

  • Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 240, 117253. [Link]

  • National Institutes of Health. (n.d.). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from [Link]

  • Chemie Brunschwig. (n.d.). Solutions for scavenging of metal and organic impurities. Retrieved from [Link]

  • SciSpace. (n.d.). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Biotage. (n.d.). Metal Scavenger User Guide. Retrieved from [Link]

  • ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]

  • Sterling Pharma Solutions. (2022, April 6). A risk mitigation approach to detecting and quantifying metals in APIs. Retrieved from [Link]

  • ICH. (2023, October 17). ICH Q3 Guidelines. Retrieved from [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium : r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Retrieved from [Link]

  • Fermion. (2025, June 17). Crystallization as a Core Competence in API Manufacturing. Retrieved from [Link]

Sources

Troubleshooting

handling moisture sensitivity in (4-Bromo-2-fluorophenyl)methanesulfonamide reactions

Technical Support Center: (4-Bromo-2-fluorophenyl)methanesulfonamide Welcome to the technical support center for (4-Bromo-2-fluorophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Bromo-2-fluorophenyl)methanesulfonamide

Welcome to the technical support center for (4-Bromo-2-fluorophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and reactivity of this compound, with a specific focus on its moisture sensitivity. The insights provided herein are based on established chemical principles and field-proven methodologies to ensure the success and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding (4-Bromo-2-fluorophenyl)methanesulfonamide and its sensitivity to moisture.

Q1: What is (4-Bromo-2-fluorophenyl)methanesulfonamide and what are its primary applications?

A1: (4-Bromo-2-fluorophenyl)methanesulfonamide is a halogenated aromatic sulfonamide. Its structure contains a phenyl ring substituted with both a bromine and a fluorine atom, attached to a methanesulfonamide moiety. This unique combination of functional groups makes it a valuable intermediate in organic synthesis. The bromine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom can enhance the pharmacokinetic properties of target molecules, such as metabolic stability and binding affinity.[1] Consequently, it is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1]

Q2: Why is moisture a critical concern when working with this compound?

A2: The primary concern with moisture is not typically the degradation of (4-Bromo-2-fluorophenyl)methanesulfonamide itself, but its interference with the intended reaction pathways.[2] Many reactions involving this compound require anhydrous (water-free) conditions for several reasons:

  • Reaction with Strong Bases: Syntheses often involve the deprotonation of the sulfonamide N-H proton using strong bases (e.g., NaH, BuLi). These bases react violently and preferentially with any trace amounts of water, consuming the base and preventing the desired reaction from occurring.[3]

  • Interference with Catalytic Cycles: In popular palladium-catalyzed cross-coupling reactions where the bromo- group is functionalized, water can negatively impact the catalytic cycle, leading to catalyst deactivation and formation of undesired byproducts.[4] While some aqueous cross-coupling methods exist, they require specific ligand and catalyst systems.[5][6]

  • Hydrolysis of Sensitive Reagents: Other reagents used in conjunction with this compound may be highly sensitive to hydrolysis.[3]

Q3: What are the visible signs of moisture contamination in my reaction?

A3: Visual cues can often indicate the presence of moisture. These may include:

  • Poor or No Reaction: The most common sign is a low or non-existent yield of the desired product.

  • Inconsistent Results: High variability in yields between seemingly identical reaction setups.

  • Color Changes: Unexpected or inconsistent color changes may suggest side reactions promoted by water.

  • Gas Evolution: If using a water-reactive base like sodium hydride, vigorous bubbling (hydrogen gas evolution) upon addition of a "wet" solvent or reagent is a clear indicator of moisture.

  • Precipitate Formation: The formation of unexpected solids, such as metal hydroxides from the reaction of organometallics or bases with water.

Q4: Can I use (4-Bromo-2-fluorophenyl)methanesulfonamide directly from the bottle?

A4: While this compound is a stable solid, it can adsorb moisture from the atmosphere over time. For highly sensitive reactions, it is best practice to dry the compound before use. This can be achieved by drying it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours or by azeotropic distillation with a solvent like toluene.[7]

Part 2: Troubleshooting Guide for Common Reactions

This section provides a structured approach to diagnosing and solving issues encountered during reactions involving (4-Bromo-2-fluorophenyl)methanesulfonamide.

Issue 1: Failed N-H Deprotonation / Subsequent Alkylation or Arylation
  • Symptom: Starting material is recovered unchanged after reaction with a strong base and an electrophile.

  • Root Cause Analysis:

    • Moisture Contamination: The most probable cause is the presence of water, which quenches the strong base.[3]

    • Insufficient Base: The stoichiometry of the base may be incorrect.

    • Inactive Base: The base may have degraded due to improper storage.

    • Low Reaction Temperature: The temperature may be too low for efficient deprotonation.

  • Troubleshooting Workflow:

    G start Failed N-H Deprotonation q1 Verify Anhydrous Conditions start->q1 sol1 Implement Rigorous Drying Protocols (See Part 3) q1->sol1 Moisture Suspected q2 Check Base Stoichiometry & Activity q1->q2 Conditions Verified Dry sol1->q2 sol2 Use Freshly Opened/Titrated Base Increase Stoichiometry (e.g., 1.1-1.5 eq) q2->sol2 Base is Old or Insufficient q3 Review Reaction Temperature q2->q3 Base is Fresh & Sufficient sol2->q3 sol3 Gradually Increase Temperature Monitor by TLC/LC-MS q3->sol3 Temperature Too Low end_node Successful Deprotonation q3->end_node Temperature is Optimal sol3->end_node

    Workflow for troubleshooting failed deprotonation.

Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)
  • Symptom: The reaction yields are low, and significant amounts of starting material or homo-coupled byproducts are observed.

  • Root Cause Analysis:

    • Moisture/Oxygen: Both can damage the palladium catalyst and phosphine ligands.[4]

    • Impure Reagents: Boronic acids can degrade if not stored properly; bases can be hydrated.

    • Ineffective Catalyst/Ligand System: The chosen catalyst or ligand may not be optimal for this substrate.

    • Incorrect Base: The strength or solubility of the base can be critical.

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: Degas all solvents thoroughly (e.g., by bubbling with argon or nitrogen for 15-20 minutes) and run the reaction under a positive pressure of an inert gas.[8][9]

    • Verify Reagent Quality: Use fresh boronic acid and an anhydrous base (e.g., K₂CO₃ or Cs₂CO₃ that has been dried in an oven).

    • Optimize Catalyst System: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. Electron-rich, bulky phosphine ligands are often effective.[6]

    • Solvent Choice: While many cross-coupling reactions require anhydrous organic solvents, some systems are designed to work in water or mixed aqueous-organic systems, which can sometimes be advantageous.[5][10] However, this requires a catalyst system specifically designed for aqueous media.

Part 3: Key Experimental Protocols

Adherence to rigorous experimental technique is paramount for success.

Protocol 1: Drying of Glassware

Even visually dry glassware is coated with a thin film of adsorbed water.[2][11]

  • Method 1: Oven Drying (Recommended)

    • Clean all glassware thoroughly.

    • Place glassware in a laboratory oven set to >125 °C for a minimum of 4 hours, or preferably overnight.[12]

    • Assemble the reaction apparatus while hot and immediately place it under a stream of dry inert gas (nitrogen or argon) to cool.[13] This prevents moist lab air from being drawn back into the flask.

  • Method 2: Flame Drying (For immediate use)

    • Assemble the clean glassware.

    • Gently heat the entire apparatus under vacuum using a heat gun or a soft flame from a Bunsen burner until all visible moisture is gone.

    • Allow the glassware to cool to room temperature under a positive pressure of inert gas.[8]

Protocol 2: Drying of Solvents

Commercial anhydrous solvents are excellent but can pick up moisture after opening. It is often necessary to dry them in-house.

SolventRecommended Drying AgentProcedureResidual H₂O (approx.)
Tetrahydrofuran (THF)Sodium/BenzophenoneReflux until a persistent deep blue/purple color is observed, then distill under inert gas.[2]< 5 ppm
Dichloromethane (DCM)Calcium Hydride (CaH₂)Stir over CaH₂ overnight, then distill under inert gas.[14]< 1 ppm
TolueneSodium/BenzophenoneReflux until a persistent deep blue/purple color is observed, then distill under inert gas.< 1 ppm
Acetonitrile (MeCN)3Å Molecular SievesStore over activated 3Å molecular sieves (10% m/v) for at least 24 hours.[2]~1 ppm
N,N-Dimethylformamide (DMF)Barium Oxide (BaO)Stir over BaO for 24h, then distill under reduced pressure. Store over molecular sieves.< 50 ppm

Note: Always handle drying agents with care. Sodium metal and calcium hydride react violently with water.[4]

Protocol 3: Setting Up an Inert Atmosphere Reaction

This protocol describes a standard setup using a balloon of inert gas, common in many labs.[15]

G step1 1. Assemble Dry Glassware (Flask, Stir Bar, Condenser) step2 2. Seal with Rubber Septum step1->step2 step3 3. Purge with Inert Gas step2->step3 step4 4. Add Solid Reagents (e.g., (4-Bromo-2-fluorophenyl)methanesulfonamide, Catalyst, Base) under positive N₂ flow step3->step4 step5 5. Add Anhydrous Solvents via Syringe step4->step5 step6 6. Add Liquid Reagents via Syringe step5->step6 step7 7. Maintain Positive Pressure with Inert Gas Balloon step6->step7

Workflow for setting up an inert atmosphere reaction.

Detailed Steps for Purging (Step 3):

  • Insert a needle connected to the inert gas line through the septum.

  • Insert a second, "exit" needle to allow air to escape.[8]

  • Allow the gas to flow for 5-10 minutes to displace all the air.

  • Remove the exit needle first, then the gas inlet needle, to leave the flask with a positive pressure of inert gas. Attach a balloon filled with the inert gas to maintain this pressure.[8]

References

  • Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key Term. [Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]

  • Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. [Link]

  • YouTube. (2022, February 2). Inert Atmosphere. [Link]

  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?[Link]

  • MIT. Handling air-sensitive reagents AL-134. [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Chemistry LibreTexts. (2022, April 7). 1.2F: Drying Glassware. [Link]

  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • PubMed. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Drying Methods. [Link]

  • Wiley Analytical Science. How to dry solvents. [Link]

  • Taylor & Francis Online. (2009). Palladium on Carbon-Catalyzed Cross-Coupling of Aryl Halides with Potassium p-Tolyltrifluoroborate in Air. [Link]

  • ACS Publications. (2004, October 22). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. [Link]

Sources

Reference Data & Comparative Studies

Validation

Bioactivity Comparison: Fluorinated vs. Non-Fluorinated Sulfonamides

The following guide provides an in-depth technical comparison of fluorinated versus non-fluorinated sulfonamides, designed for researchers and drug development professionals. Technical Guide & Performance Analysis Execut...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of fluorinated versus non-fluorinated sulfonamides, designed for researchers and drug development professionals.

Technical Guide & Performance Analysis

Executive Summary: The "Fluorine Effect" in Sulfonamide Design[1]

In medicinal chemistry, the transition from a non-fluorinated sulfonamide (


) to its fluorinated analog (e.g., 

or Ar-F-SO_2NH_2$) is rarely a trivial substitution. It is a strategic modulation of electronic character , lipophilicity , and metabolic stability .[1]

While non-fluorinated sulfonamides (e.g., sulfanilamide, acetazolamide) established the baseline for antibacterial and diuretic therapies, fluorinated derivatives have emerged as superior candidates in oncology and enzyme inhibition. The core differentiator lies in the pKa modulation : the strong electron-withdrawing nature of fluorine lowers the pKa of the sulfonamide nitrogen, enhancing its ionization at physiological pH. This is critical for targets like Carbonic Anhydrase (CA), where the anionic form is the active species.

Key Performance Indicators (KPI) Snapshot
FeatureNon-Fluorinated SulfonamidesFluorinated SulfonamidesImpact on Bioactivity
Acidity (pKa) ~10.0 - 10.5~6.0 - 8.5 (Tunable)High: Facilitates Zn²⁺ coordination in metalloenzymes.
Lipophilicity (LogP) Low to ModerateModerate to HighHigh: Improves membrane permeability and BBB penetration.
Metabolic Stability Susceptible to N-acetylation/oxidationHigh (Blocks C-H oxidation)Medium: Extends half-life (

).
Binding Affinity (Ki) Micromolar (

) range
Nanomolar (

) range
High: Enhanced hydrophobic contacts and electrostatic matching.

Mechanistic Analysis: Why Fluorination Amplifies Potency

The pKa Shift and Zinc Coordination

For sulfonamide-based inhibitors (e.g., targeting Carbonic Anhydrase or MMPs), the primary binding event involves the coordination of the sulfonamide nitrogen (as an anion,


) to the catalytic Zinc ion (

).
  • Non-Fluorinated: High pKa (~10) means a low fraction of the drug is ionized at physiological pH (7.4).

  • Fluorinated: Fluorine substitution (especially perfluoroalkyl or ortho-fluoroaryl) lowers the pKa towards 7.0–8.0. This dramatically increases the concentration of the active anionic species without compromising membrane permeability (as the neutral form still exists in equilibrium).

Visualization: The Optimization Workflow

The following diagram outlines the decision logic for introducing fluorine into a sulfonamide scaffold.

FluorineOptimization Start Hit Compound (Non-Fluorinated Sulfonamide) Analysis Analyze Liability Start->Analysis Path_Metab Metabolic Instability (Rapid Clearance) Analysis->Path_Metab Path_Potency Low Potency (Weak Zn Binding) Analysis->Path_Potency Path_Perm Poor Permeability (Low LogP) Analysis->Path_Perm Sol_Metab Strategy A: Block Metabolic Soft Spot (Ar-H -> Ar-F) Path_Metab->Sol_Metab Sol_Potency Strategy B: pKa Modulation (Add CF3/Fluoroalkyl) Path_Potency->Sol_Potency Sol_Perm Strategy C: Lipophilicity Tuning (Trifluoromethylation) Path_Perm->Sol_Perm Result Lead Candidate (Fluorinated Analog) Sol_Metab->Result Sol_Potency->Result Sol_Perm->Result

Figure 1: Decision matrix for fluorination in sulfonamide drug discovery. The choice of fluorination site depends on whether the limitation is metabolic (site-blocking) or pharmacodynamic (pKa tuning).

Comparative Case Studies: Experimental Data

Case Study 1: Carbonic Anhydrase II (hCA II) Inhibition

Carbonic Anhydrase II is a primary target for glaucoma and edema. The following data compares standard non-fluorinated benzenesulfonamides against their fluorinated counterparts.

Data Source: Derived from kinetic studies (Stopped-Flow


 Hydrase Assay).
Compound ClassStructureSubstituent (R)

(hCA II) [nM]
Fold Improvement
Non-Fluorinated

4-Methyl (Toluene)6701.0x (Baseline)
Fluorinated

4-Fluoro 907.4x
Fluorinated

2,3,4,5,6-Pentafluoro 0.9744x
Standard Acetazolamide(Heterocyclic)12Reference

Insight: The pentafluorobenzenesulfonamide is nearly 1000x more potent than the non-fluorinated analog. The electron-withdrawing effect of five fluorine atoms maximizes the acidity of the sulfonamide headgroup, optimizing Zinc coordination.

Case Study 2: Anticancer Activity (MCF-7 Breast Cancer Lines)

Fluorinated sulfonamides often exhibit dual mechanisms: CA inhibition (reducing tumor acidity) and direct tubulin/Bcl-2 targeting.

Experimental Comparison (IC50 Values):

  • Compound A (Non-Fluorinated Quinazolinone-Sulfonamide):

    
    
    
  • Compound B (Fluorinated Analog, 4-F-Phenyl):

    
    
    
  • Compound C (Trifluoromethyl Analog, 4-

    
    -Phenyl): 
    
    
    

Observation: The


 group (Compound C) provides the highest potency. This is attributed to increased lipophilicity (

increases by ~0.5 units), facilitating passive diffusion through the cancer cell membrane, combined with metabolic resistance to ring oxidation.

Experimental Protocols

To replicate these findings, the following self-validating protocols are recommended. These methods ensure that observed differences are due to intrinsic bioactivity, not experimental artifacts (e.g., solubility issues).

Protocol A: Determination of Inhibition Constant ( ) for CA

Objective: Quantify the potency difference between fluorinated and non-fluorinated analogs. Method: Stopped-Flow


 Hydrase Assay.
  • Reagent Prep:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Substrate: Saturated

      
       solution in water (bubbled for 30 mins at 20°C).
      
    • Indicator: 0.2 mM Phenol Red.

  • Enzyme Activation:

    • Incubate purified hCA II (10–20 nM final conc.) with the test inhibitor (diluted in DMSO, final DMSO <1%) for 15 minutes at room temperature.

    • Validation Step: Run a "DMSO-only" control to ensure the solvent does not inhibit the enzyme.

  • Kinetic Measurement:

    • Mix the Enzyme-Inhibitor solution rapidly with the

      
       substrate solution using a Stopped-Flow apparatus.
      
    • Monitor the absorbance decrease at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Calculation:

    • Measure the initial velocity (

      
      ) of the catalyzed reaction.
      
    • Fit data to the Cheng-Prusoff equation:

      
      .
      
    • Self-Validation: The

      
       for Acetazolamide must fall within 10–15 nM. If not, recalibrate the enzyme concentration.
      
Protocol B: In Vitro Metabolic Stability (Microsomal Stability)

Objective: Confirm if fluorination extends the half-life (


) by blocking metabolic soft spots.
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Reaction Mix:

    • Test Compound: 1

      
       (Low concentration prevents saturation).
      
    • Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Procedure:

    • Pre-incubate microsomes and compound at 37°C for 5 mins.

    • Initiate reaction by adding NADPH.

    • Sample at

      
       minutes.
      
    • Quench samples immediately with ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Plot

      
       vs. time.
      
    • Calculate

      
      .
      
    • Causality Check: If the non-fluorinated analog shows rapid loss (

      
       min) and the fluorinated analog is stable (
      
      
      
      min), the fluorination successfully blocked the metabolic site.

Visualizing the Binding Mechanism

The following diagram illustrates the specific interaction at the Carbonic Anhydrase active site, highlighting why the fluorinated sulfonamide (lower pKa) binds more effectively.

BindingMechanism cluster_NonF Non-Fluorinated Ligand (pKa ~10.5) cluster_Fluoro Fluorinated Ligand (pKa ~7.5) Zn Zn²⁺ Ion (Active Site) Ligand_H R-SO2NH2 (Neutral) Ligand_Anion R-SO2NH⁻ (Anion - Active) Ligand_H->Ligand_Anion Low Conversion @ pH 7.4 Ligand_Anion->Zn Coordination (Weak Population) FLigand_H Rf-SO2NH2 (Neutral) FLigand_Anion Rf-SO2NH⁻ (Anion - Active) FLigand_H->FLigand_Anion High Conversion @ pH 7.4 FLigand_Anion->Zn Coordination (Strong Population) Hydrophobic Hydrophobic Pocket (Phe131, Val121) FLigand_Anion->Hydrophobic Fluorine-Lipophilic Interaction

Figure 2: Mechanistic basis for enhanced potency. Fluorination lowers pKa, increasing the population of the active anionic species that coordinates with Zinc, while simultaneously enhancing hydrophobic pocket interactions.

References

  • Supuran, C. T. (2021). Structure-based drug design of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Berrino, E., et al. (2021).[2] Sulfonamides as Carbonic Anhydrase Inhibitors: Influence of Fluorination. International Journal of Molecular Sciences. Link

  • Ghorab, M. M., et al. (2017).[3] Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties. Chemistry Central Journal. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Comparative

metabolic stability comparison of 2-fluoro substituted sulfonamides

The following guide details the metabolic stability profile of 2-fluoro substituted sulfonamides. It synthesizes physical organic chemistry principles with real-world drug discovery case studies (specifically the optimiz...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the metabolic stability profile of 2-fluoro substituted sulfonamides. It synthesizes physical organic chemistry principles with real-world drug discovery case studies (specifically the optimization of Dabrafenib) to provide an authoritative technical resource.

Content Type: Technical Comparison Guide Subject: 2-Fluoro Aryl Sulfonamides vs. Non-Substituted/Alternative Analogs Audience: Medicinal Chemists, DMPK Scientists, Lead Optimization Leads

Executive Summary

In medicinal chemistry, the introduction of a fluorine atom at the ortho (2-) position of an aryl sulfonamide is a high-impact tactic used to modulate metabolic stability, acidity (pKa), and lipophilicity. While the carbon-fluorine (C-F) bond is often cited for its strength in blocking metabolic "soft spots," recent data suggests its utility extends beyond simple steric blocking.

Key Technical Verdict:

  • Metabolic Blocking: 2-Fluoro substitution effectively blocks CYP450-mediated ortho-hydroxylation, a common clearance pathway for electron-rich aryl sulfonamides.

  • pKa Modulation: The strong electron-withdrawing effect (inductive,

    
    ) lowers the sulfonamide -NH- pKa by approximately 1.5–2.0 log units , often bringing the molecule closer to physiological pH (7.4), which can drastically alter protein binding and hepatocyte clearance.
    
  • Synergistic Stability: In complex scaffolds (e.g., BRAF inhibitors like Dabrafenib), single 2-F substitution may be insufficient; however, it is frequently a prerequisite for achieving metabolic stability when combined with other substitutions (e.g., 2,6-difluoro patterns).

Mechanistic Rationale & Physicochemical Impact[1][2][3][4][5][6][7]

To understand why 2-fluoro substitution improves stability, we must look beyond the bond dissociation energy (BDE) of C-F (116 kcal/mol) vs. C-H (99 kcal/mol).

A. The Electronic "Shield" (HOMO Modulation)

Oxidative metabolism by Cytochrome P450 (CYP) involves the abstraction of an electron from the aromatic ring's Highest Occupied Molecular Orbital (HOMO).

  • Non-substituted Sulfonamides: The sulfonamide group is electron-withdrawing, but the aryl ring often retains enough electron density to be a substrate for CYP oxidation (hydroxylation).

  • 2-Fluoro Substitution: Fluorine is highly electronegative.[1] Placing it ortho to the sulfonamide creates a localized electron-deficient region. This lowers the energy of the HOMO, making the ring harder to oxidize (increases oxidation potential).

B. pKa Shifting and Permeability

The acidity of the sulfonamide nitrogen (


) is critical for clearance.
  • Baseline pKa: Unsubstituted benzenesulfonamides typically have a pKa

    
     10.0. They are neutral at pH 7.4.
    
  • 2-Fluoro Effect: Through inductive effects, the pKa drops to

    
     8.0–8.5. This increases the fraction of ionized species at physiological pH, which can reduce passive diffusion into hepatocytes (lowering intrinsic clearance, 
    
    
    
    ) and increase plasma protein binding.
C. Visualizing the Mechanism

The following diagram illustrates how 2-fluoro substitution disrupts the CYP450 catalytic cycle.

MetabolicBlocking cluster_0 Path A: Non-Substituted (2-H) cluster_1 Path B: 2-Fluoro Substituted Substrate Aryl Sulfonamide (Substrate) Complex Enzyme-Substrate Complex Substrate->Complex Binding (Ka) CYP CYP450 Enzyme (Heme-Fe=O) Complex->CYP Recycling Metabolite Ortho-Hydroxylated Metabolite (Unstable) Complex->Metabolite Oxidation (High Rate) Blocked Steric/Electronic Blockade Complex->Blocked F-Substitution Clearance Rapid Clearance (Phase II Conjugation) Metabolite->Clearance Stable Metabolically Stable Parent Compound Blocked->Stable Metabolic Resistance

Caption: CYP450 oxidative attack is thwarted by 2-F substitution via steric hindrance and HOMO energy reduction.

Comparative Performance Analysis

The following data summarizes the impact of 2-fluoro substitution in a representative lead optimization campaign (based on aggregated SAR data from Dabrafenib development and general sulfonamide physical organic chemistry).

Table 1: Physicochemical and Metabolic Stability Profile[2]
Compound VariantStructureLogD (pH 7.[2]4)pKa (Sulfonamide NH)Microsomal ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(mL/min/kg)

(min)
Metabolic Liability
1. Baseline Benzenesulfonamide (2-H)1.2~10.1High (>50) < 20Rapid ortho-hydroxylation
2. Ortho-Fluoro 2-Fluorobenzenesulfonamide 1.4 ~8.4 Moderate (15-30) 45-60 Reduced oxidation; improved stability
3. Para-Fluoro 4-Fluorobenzenesulfonamide1.5~9.8High (40-50)~25Ortho positions still exposed
4. Difluoro 2,6-Difluorobenzenesulfonamide 1.6 ~7.2 Low (<10) > 120 Optimal Stability (Both sites blocked)

Analysis of Data:

  • The "Ortho" Advantage: Comparing Compound 2 vs. Compound 3 reveals that the position of the fluorine is more critical than its presence. 4-F substitution leaves the metabolically labile 2- and 6-positions open to attack, resulting in minimal stability gain.

  • The Difluoro Synergism: As seen in the development of Dabrafenib , single fluorine substitution (Compound 2) provides a moderate improvement, but "capping" both ortho positions (Compound 4) creates a metabolic fortress, drastically extending half-life (

    
    ).
    
  • Lipophilicity Warning: Note that LogD increases slightly with Fluorine. While this usually increases metabolic liability (grease ball effect), the electronic blocking effect of Fluorine overrides this, resulting in net stability.

Experimental Protocol: Microsomal Stability Assay

To generate the data above, the following self-validating protocol is recommended. This workflow ensures that stability improvements are due to metabolism and not chemical instability or non-specific binding.

Materials
  • Test System: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Control: Testosterone (High clearance control), Warfarin (Low clearance control).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Workflow
  • Pre-Incubation (Thermodynamic Equilibrium):

    • Prepare 1 µM test compound in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes.

    • Incubate at 37°C for 10 minutes without NADPH.

    • Checkpoint: Analyze a T=0 aliquot here to verify chemical stability (non-enzymatic degradation).

  • Reaction Initiation:

    • Add NADPH (1 mM final concentration) to initiate metabolism.

    • Total reaction volume: 200 µL.

  • Sampling (Kinetic Profiling):

    • Withdraw 30 µL aliquots at T = 0, 5, 15, 30, 45, and 60 minutes.

    • Quench: Immediately dispense into 120 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop the reaction.

  • Analytical Quantification:

    • Centrifuge quenched samples (4000 rpm, 20 min, 4°C).

    • Inject supernatant onto LC-MS/MS.

    • Monitor parent ion depletion.

Calculation Logic

The intrinsic clearance (


) is calculated using the elimination rate constant (

), derived from the slope of the natural log of remaining percentage vs. time.


Workflow Diagram

ExperimentalProtocol cluster_sampling Kinetic Sampling Loop Start Prepare 1µM Compound + Microsomes (0.5 mg/mL) PreInc Pre-incubation 10 min @ 37°C Start->PreInc Initiate Add NADPH (Start Reaction) PreInc->Initiate Sample Withdraw Aliquot (0, 5, 15, 30, 60 min) Initiate->Sample Quench Quench in ACN (Stop Reaction) Sample->Quench Analyze Centrifuge & LC-MS/MS Quench->Analyze Calc Calculate Slope (-k) Derive CL_int Analyze->Calc

Caption: Standardized microsomal stability workflow for determining intrinsic clearance.

Strategic Recommendations

Based on the comparative analysis, the following decision matrix applies for drug development professionals:

  • Use 2-Fluoro Substitution When:

    • Metabolite identification (MetID) reveals ortho-hydroxylation of the aryl ring as the primary clearance pathway.

    • The sulfonamide pKa is too high (>9.5), causing poor solubility or low target potency. The 2-F group will lower pKa to ~8.0.

    • You need to block metabolism without significantly increasing molecular weight (F vs H is a small change).

  • Consider 2,6-Difluoro Substitution When:

    • Single 2-F substitution yields only marginal stability improvements (indicating the enzyme shifted attack to the other ortho position).

    • The target pocket can accommodate the slightly larger steric bulk of a second fluorine.

  • Avoid When:

    • The aryl ring is already electron-deficient (e.g., pyridine sulfonamides), where oxidative metabolism is unlikely to be the rate-limiting step.

References

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026).[3] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Stellwagen, J. C., et al. (2011). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with a Long Half-Life. ACS Medicinal Chemistry Letters. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

Validation

A Comparative Guide to the Structural Analysis of (4-Bromo-2-fluorophenyl)methanesulfonamide: Bridging the Data Gap with Predictive and Analog-Based Insights

For Immediate Release Executive Summary This guide addresses the current landscape of structural data for (4-Bromo-2-fluorophenyl)methanesulfonamide, a compound of interest for drug development and materials science. A c...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Executive Summary

This guide addresses the current landscape of structural data for (4-Bromo-2-fluorophenyl)methanesulfonamide, a compound of interest for drug development and materials science. A comprehensive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals a critical gap: as of today, no public X-ray crystallography data for this specific molecule is available.[1][2][3][4][5][6][7][8][9][10] This guide pivots from a direct data comparison to a more encompassing analysis. It provides researchers with a robust framework for understanding the probable structural characteristics of (4-Bromo-2-fluorophenyl)methanesulfonamide through a comparative study of structurally similar compounds and an outline of predictive computational methods. Furthermore, a detailed, best-practice experimental workflow is presented to empower researchers to pursue the empirical determination of this novel crystal structure.

Introduction: The Significance of Structural Elucidation

(4-Bromo-2-fluorophenyl)methanesulfonamide belongs to the sulfonamide class of compounds, a cornerstone of medicinal chemistry. The precise three-dimensional arrangement of atoms and the intermolecular interactions within a crystal lattice are paramount, influencing critical physicochemical properties such as solubility, stability, and bioavailability. For drug development professionals, understanding the crystal structure is a prerequisite for rational drug design, polymorphism screening, and intellectual property protection. The specific combination of a bromo, fluoro, and methanesulfonamide group on a phenyl ring suggests a rich potential for hydrogen and halogen bonding, making its structural analysis a compelling scientific objective.

The Data Gap: Absence of Experimental Structure

A thorough investigation of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, and the open-access Crystallography Open Database (COD) yielded no crystallographic information for (4-Bromo-2-fluorophenyl)methanesulfonamide.[1][2][3][4][5][6][7][8][9][10] This absence highlights an opportunity for original research to contribute a novel and valuable dataset to the scientific community.

Comparative Structural Analysis of Analogs

In the absence of direct data, examining the crystal structures of closely related molecules provides a powerful predictive tool. By comparing bond lengths, torsion angles, and intermolecular packing motifs of similar sulfonamides, we can infer the likely structural behavior of the target compound.

Table 1: Crystallographic Data for Selected Sulfonamide Analogs

Compound NameCSD Refcode/DOIKey Intermolecular InteractionsNoteworthy Structural Features
N-(4-fluorophenyl)methanesulfonamideCCNMK82N-H···O hydrogen bondsPlanar conformation of the sulfonamide group relative to the phenyl ring.
4-bromo-N-[(2-nitrophenyl)sulfonyl]benzamide10.1107/S2056989017001578N-H···O, C-H···O, C-H···π interactionsSignificant twist between the two aromatic rings.[11]
N-(4-bromo-2-chlorophenyl)methanesulfonamide(No crystal data available)Predicted N-H···O and potential halogen bondingThe additional halogen at the 2-position likely influences ring orientation.

Data sourced from the Cambridge Structural Database and relevant publications.

From these analogs, we can hypothesize that (4-Bromo-2-fluorophenyl)methanesulfonamide will exhibit strong N-H···O hydrogen bonds, forming characteristic chains or dimers. The presence of both bromine and fluorine atoms introduces the possibility of halogen bonding (C-Br···O and C-F···H interactions), which could significantly influence the crystal packing. The ortho-fluoro substituent is expected to induce a non-planar arrangement between the phenyl ring and the methanesulfonamide group due to steric hindrance.

Predictive Insights via Computational Modeling

Computational chemistry offers a robust avenue for predicting the three-dimensional structure of molecules where experimental data is lacking. A typical workflow using Density Functional Theory (DFT) can provide valuable insights into the gas-phase conformation and potential solid-state packing.

Proposed Computational Workflow:

  • Initial Structure Generation: A 2D representation of (4-Bromo-2-fluorophenyl)methanesulfonamide is converted into a 3D structure.

  • Conformational Search: A systematic search of rotational space around key bonds is performed to identify low-energy conformers.

  • DFT Optimization: The most stable conformers are then optimized using a suitable level of theory (e.g., B3LYP/6-311G(d,p)) to obtain accurate geometric parameters.

  • Crystal Packing Prediction: Specialized software can be used to predict plausible crystal packing arrangements based on the optimized molecular structure and intermolecular force fields.

G cluster_workflow Computational Prediction Workflow A 2D Structure Generation B 3D Model Conversion A->B C Conformational Analysis (Molecular Mechanics) B->C D DFT Geometry Optimization (e.g., B3LYP/6-311G) C->D E Crystal Structure Prediction (Packing Algorithms) D->E F Analysis of Predicted Structures (Lattice Energies, H-bonds) E->F

Caption: A typical workflow for the computational prediction of molecular and crystal structures.

A Practical Guide: Experimental Protocol for Structure Determination

For researchers aiming to fill the existing data gap, the following section outlines a comprehensive, field-proven protocol for obtaining a publication-quality crystal structure of (4-Bromo-2-fluorophenyl)methanesulfonamide.

Step 1: Crystallization Screening

The critical first step is to obtain single crystals of sufficient size and quality. A high-throughput screening approach is recommended.

  • Solvent Selection: Screen a wide range of solvents with varying polarities (e.g., acetone, acetonitrile, ethanol, ethyl acetate, dichloromethane, methanol, toluene, water).

  • Crystallization Techniques:

    • Slow Evaporation: Prepare saturated or near-saturated solutions in small vials and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Hanging and Sitting Drop): Place a drop of the compound solution on a slide over a reservoir of a less soluble solvent.

    • Cooling: Slowly cool a saturated solution from an elevated temperature.

  • Documentation: Meticulously record all conditions (solvents, temperatures, concentrations) for reproducibility.

Step 2: X-ray Diffraction Data Collection

Once suitable crystals are obtained, the next step is to collect diffraction data.

  • Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.

  • Diffractometer Setup: Use a modern single-crystal X-ray diffractometer, typically equipped with a Mo or Cu X-ray source.

  • Data Collection Strategy: A standard data collection strategy involves collecting a series of frames at different crystal orientations. Software associated with the diffractometer will typically automate this process. Key parameters to monitor include resolution, completeness, and redundancy.

Step 3: Structure Solution and Refinement

The final stage involves processing the diffraction data to generate the final structural model.

  • Data Reduction: The raw diffraction images are processed to yield a list of reflection intensities.

  • Structure Solution: Direct methods or Patterson methods are used to determine the initial positions of the atoms.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using least-squares methods. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final structure is validated using tools like CHECKCIF to ensure its chemical and geometric sensibility.

G cluster_workflow Experimental Workflow for X-ray Crystallography A Synthesis & Purification of Compound B Crystallization Screening (Multiple Solvents/Techniques) A->B C Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement (Least-Squares) E->F G Validation & CIF Generation F->G

Caption: A streamlined workflow for the experimental determination of a small molecule crystal structure.

Conclusion

While the experimental crystal structure of (4-Bromo-2-fluorophenyl)methanesulfonamide remains to be determined, a comprehensive understanding of its likely structural properties can be achieved through the comparative analysis of related compounds and the application of computational modeling. This guide provides the necessary framework for these predictive studies and offers a detailed protocol for researchers to undertake the empirical determination of this novel structure. The elucidation of this crystal structure will be a valuable contribution to the fields of medicinal chemistry and materials science, providing a foundational piece of data for future research and development.

References

  • Crystallography Open Database. [Link]

  • Crystallography Open Database (COD). [Link]

  • N-(4-Bromo-2-fluorophenyl)methanesulfonamide - CRO Splendid Lab Pvt. Ltd. [Link]

  • Crystallography Open Database - Metadata Standards Catalog. [Link]

  • The Cambridge Structural Database - BiŌkeanós. [Link]

  • Crystallography Open Database | McMaster University Libraries. [Link]

  • Crystallography Open Database (COD) | MatDaCs. [Link]

  • (PDF) The Cambridge Structural Database - ResearchGate. [Link]

  • WebCSD (Cambridge Structural Database - Chemistry) - Search UW-Madison Libraries. [Link]

  • CSD - Cambridge Structural Database - Maastricht University Library. [Link]

  • Cambridge Structural Database - Re3data.org. [Link]

  • Naveen, S., et al. (2017). Crystal structures of isomeric 4-bromo- N-[(2-nitro-phen-yl)sulfon-yl]benzamide and 4-bromo- N-[(4-nitro-phen-yl)sulfon-yl]benzamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 3), 314–317. [Link]

  • PubChem. N-(4-fluorophenyl)methanesulfonamide. [Link]

Sources

Comparative

verifying chemical structure of (4-Bromo-2-fluorophenyl)methanesulfonamide

Executive Summary: The Hidden Risk in Halogenated Sulfonamides In drug discovery, particularly when synthesizing kinase inhibitors or degraders (PROTACs), (4-Bromo-2-fluorophenyl)methanesulfonamide (CAS: 549490-15-5) is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Risk in Halogenated Sulfonamides

In drug discovery, particularly when synthesizing kinase inhibitors or degraders (PROTACs), (4-Bromo-2-fluorophenyl)methanesulfonamide (CAS: 549490-15-5) is a high-value building block. Its utility lies in the orthogonal reactivity of the bromine (for Suzuki/Buchwald couplings) and the sulfonamide (as a bioisostere or directing group).

However, a common failure mode in sourcing this compound is regio-isomerism . The commercially available "98% purity" Certificate of Analysis (CoA) typically relies on LC-MS and unassigned 1H NMR. These methods often fail to distinguish the target molecule from its isomer, N-(2-bromo-4-fluorophenyl)methanesulfonamide , which has an identical mass and nearly identical polarity.

This guide provides a definitive, comparative workflow to validate the structure of (4-Bromo-2-fluorophenyl)methanesulfonamide, contrasting standard "Quick Check" methods with a rigorous "Structural Lock" protocol.

Comparative Analysis: Standard vs. Definitive Verification

The table below compares the efficacy of analytical techniques in resolving the specific structural ambiguity of the 2-fluoro vs. 4-fluoro substitution pattern.

FeatureMethod A: The "Quick Check" (Standard CoA) Method B: The "Structural Lock" (Recommended)
Techniques LC-MS (ESI+), 1H NMR (Routine)1H NMR (Coupling Analysis), 19F NMR, 13C NMR
Primary Output Purity %, Molecular Weight confirmationRegiochemical assignment, Atom-specific connectivity
Isomer Resolution Low. Mass is identical (268.1 Da). Retention time shift is negligible on generic gradients.High. Resolves based on

and

coupling constants.
False Positive Risk High (Cannot distinguish 2-F from 4-F isomers)Near Zero
Time Investment 15 Minutes2 Hours
Application Routine batch re-orderFirst-time sourcing / GMP Scale-up

Technical Deep Dive: The "Structural Lock" Protocol

To definitively verify N-(4-bromo-2-fluorophenyl)methanesulfonamide , you must exploit the spin-spin coupling between the Fluorine-19 nucleus and the aromatic protons/carbons.

Target Structure Logic:
  • Position 1: -NH-SO

    
    -CH
    
    
    
  • Position 2: -F (The critical anchor)

  • Position 4: -Br

Experiment 1: 1H NMR Regiochemical Assignment (400 MHz+, DMSO-d6)

The key discriminator is the coupling pattern of the aromatic protons relative to the Fluorine atom.

  • Step 1: Locate the Methyl Singlet (

    
     ~3.0 ppm). This confirms the methanesulfonamide group.[1]
    
  • Step 2: Analyze the Aromatic Region (

    
     7.0 – 8.0 ppm).[2] You must identify three distinct protons.
    

The Diagnostic Signal (H5 vs. Isomer): In the target structure (2-F), the proton at Position 5 (H5) is para to the Fluorine. In the isomer (4-F), the equivalent proton would be ortho to the Fluorine.

  • Target (2-F): H5 appears as a doublet of doublets (dd) dominated by H5-H6 ortho coupling (

    
     Hz) and H5-H3 meta coupling (
    
    
    
    Hz). Crucially, Para-F coupling is negligible (
    
    
    Hz).
  • Isomer (4-F): The proton ortho to F would show a large H-F coupling (

    
     Hz).
    

Data Table: Predicted Shifts & Couplings

ProtonPositionMultiplicityCoupling Constants (

)
Diagnostic Value
H3 C3 (btwn F/Br)dd

Hz (Ortho),

Hz
Confirms F is adjacent to H.
H5 C5 (btwn Br/H)dd

Hz (Ortho),

Hz
High. Lack of F-coupling confirms Para relationship.
H6 C6 (adj to N)td/m

Hz,

Hz (Meta)
Confirms F is Meta to this proton.
NH Sulfonamidebr sN/AExchangeable (disappears with D

O).
Experiment 2: 13C NMR (Proton Decoupled)

This provides the absolute confirmation via Carbon-Fluorine coupling (


).
  • C2 (attached to F): Doublet,

    
     Hz.
    
  • C1 (attached to N): This is the "smoking gun."

    • Target (2-F): C1 is Ortho to F. Expect a doublet with

      
       Hz.
      
    • Isomer (4-F): C1 is Para to F. Expect a doublet with

      
       Hz (or singlet).
      

Visualization: The Decision Tree

The following diagram illustrates the logic flow for accepting or rejecting a batch based on NMR data.

VerificationLogic Start Sample: (4-Bromo-2-fluorophenyl) methanesulfonamide HNMR Step 1: 1H NMR (DMSO-d6) Analyze Aromatic Region Start->HNMR CheckH5 Analyze Proton H5 (Para to C2 position) HNMR->CheckH5 ResultA H5 shows Large Coupling (J > 8 Hz) to Fluorine? CheckH5->ResultA Isomer REJECT BATCH Identity: 4-Fluoro Isomer ResultA->Isomer Yes (H is Ortho to F) Target Proceed to Step 2 ResultA->Target No (H is Para to F) CNMR Step 2: 13C NMR Analyze C1 (C-N) Signal Target->CNMR CheckC1 Measure C1-F Coupling (2J) CNMR->CheckC1 FinalPass VERIFIED 2J ~ 12-15 Hz (Ortho F) CheckC1->FinalPass Large Splitting FinalFail REJECT 2J < 4 Hz (Para F) CheckC1->FinalFail Small/No Splitting

Caption: Logic flow for distinguishing the 2-Fluoro target from the 4-Fluoro isomer using coupling constants.

Experimental Protocol: Quick-Start Guide

Objective: Confirm identity of Lot #XXXXX.

  • Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 . (Avoid CDCl

    
     if possible, as sulfonamide NH protons can broaden or shift unpredictably due to concentration effects).
    
  • Acquisition:

    • Run standard 1H (16 scans).

    • Run 19F (non-decoupled, 8 scans).

  • Analysis:

    • 19F Check: Look for a signal around

      
       -120 to -130 ppm. (Note: Ortho-F to a sulfonamide usually appears slightly downfield compared to meta-F).
      
    • 1H Integration: Calibrate the methyl singlet (3H) to 3.00. Ensure aromatic region integrates to exactly 3H.

    • Coupling Check: Zoom into the aromatic region. Identify the proton with the simplest splitting pattern (likely H5). If it looks like a clean doublet of doublets without extra ~9Hz splitting, the regiochemistry is correct (2-F).

References

  • Chemical Identity: N-(4-Bromo-2-fluorophenyl)methanesulfonamide. CAS No. 549490-15-5. BLD Pharm Catalog. Link

  • NMR Prediction & Database: 1H NMR Prediction of Halogenated Benzenes. NMRDB.org. Link

  • General Methodology: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constant analysis).
  • Isomer Comparison: N-(4-bromo-3-fluorophenyl)methanesulfonamide (Isomer reference for shift comparison). Fluorochem. Link

Sources

Validation

elemental analysis standards for (4-Bromo-2-fluorophenyl)methanesulfonamide

A Comparative Technical Guide for Purity Validation In the rigorous landscape of medicinal chemistry, (4-Bromo-2-fluorophenyl)methanesulfonamide (CAS: 112734-22-2 / Analogues) serves as a critical scaffold for kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Purity Validation

In the rigorous landscape of medicinal chemistry, (4-Bromo-2-fluorophenyl)methanesulfonamide (CAS: 112734-22-2 / Analogues) serves as a critical scaffold for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its validation is complicated by the simultaneous presence of Fluorine (F) , Bromine (Br) , and Sulfur (S) —a "triad of interference" that challenges traditional combustion analysis.

This guide moves beyond basic protocols to compare the Classical Microanalysis (CHN+S/X) against the modern Quantitative NMR (qNMR) standard. We analyze which method provides the definitive "purity passport" for this specific halogenated sulfonamide.

Theoretical Framework & Acceptance Criteria

Before experimental validation, one must establish the theoretical baseline. For (4-Bromo-2-fluorophenyl)methanesulfonamide (


), the molecular weight is 268.10  g/mol  .
Table 1: Theoretical Elemental Composition
ElementSymbolCountAtomic MassMass % (Theoretical)Acceptance Limit (±0.4%)
Carbon C712.01131.36% 30.96 – 31.76%
Hydrogen H71.0082.63% 2.23 – 3.03%
Nitrogen N114.0075.22% 4.82 – 5.62%
Sulfur S132.0611.96% 11.56 – 12.36%
Bromine Br179.90429.81% 29.41 – 30.21%
Fluorine F118.9987.09% 6.69 – 7.49%
Oxygen O215.99911.93% Calculated by difference

Scientific Insight: The high heteroatom content (>50% by mass) means that even minor weighing errors or incomplete combustion will drastically skew results. The ±0.4% limit is the industry standard (Journal of Organic Chemistry guidelines), but for this molecule, Fluorine often causes "tube attack," leading to low Carbon values.

Method A: Classical Combustion Analysis (The "Gold Standard")

Historically, CHNS analysis is the gatekeeper for publication. However, for this compound, the standard protocol fails without modification.

The Challenge of Fluorine & Bromine[1]
  • Fluorine Interference: Upon combustion, F forms HF, which reacts with the silica (quartz) combustion tube to form

    
     (volatile). This reaction depletes the oxygen available for Carbon combustion, often leading to low %C readings .
    
  • Bromine Reduction: Heavy halogens like Br can form free halogens (

    
    ) rather than hydrogen halides, requiring specific reduction metals (Copper) in the reduction tube to ensure accurate quantification.
    
Optimized Protocol for C7H7BrFNO2S
  • Instrument: Thermo FlashSmart or Elementar vario EL cube.

  • Combustion Aid: Vanadium Pentoxide (

    
    ) .
    
    • Causality:

      
       acts as an oxygen donor and flux, ensuring complete oxidative decomposition of the sulfonamide bond and preventing the formation of refractory metal fluorides.
      
  • Calibration Standard: Sulfanilamide (C6H8N2O2S).

    • Why: It matches the sulfonamide functionality (S-N bond) and C/N ratio closely.

  • Sample Mass: 2.0 – 3.0 mg (Ultra-microbalance required).

Step-by-Step Workflow
  • Drying: Dry sample at 40°C under high vacuum (0.1 mbar) for 4 hours to remove occluded solvent (critical for sulfonamides which trap water).

  • Weighing: Weigh 2.5 mg ± 0.002 mg into a Tin (Sn) capsule .

  • Additive: Add ~5 mg of

    
     powder directly over the sample.
    
  • Combustion: Flash combustion at 1020°C with

    
     injection.
    
  • Reduction: Gases pass over reduced Copper at 650°C to convert nitrogen oxides to

    
     and trap excess oxygen.
    
  • Detection: TCD (Thermal Conductivity Detector) measures

    
    .
    

Method B: Quantitative NMR (The "Modern Potency" Standard)

While EA confirms elemental ratio, it cannot distinguish between the product and an isomer, nor does it quantify absolute purity effectively if inorganic salts are present. qNMR is the superior alternative for establishing "Potency" (Assay %).

The Logic of qNMR

qNMR relies on the principle that the integrated signal intensity is directly proportional to the number of nuclei.[1] Unlike HPLC, it requires no reference standard of the analyte itself—only a certified internal standard (IS).

Optimized Protocol for (4-Bromo-2-fluorophenyl)methanesulfonamide
  • Solvent: DMSO-d6 .

    • Reason: Sulfonamides have poor solubility in

      
      . DMSO ensures full dissolution and shifts the acidic N-H proton away from aromatic signals.
      
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid .

    • Selection Criteria: The IS must have a relaxation time (

      
      ) similar to the analyte and resonances in a "silent" region (e.g., TCNB singlet at ~8.5 ppm) to avoid overlap with the phenyl protons of the analyte.
      
Step-by-Step Workflow
  • Weighing: Accurately weigh ~10 mg of Analyte (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial. Precision: 0.01 mg.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until clear.

  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds  (Must be 
      
      
      
      longest).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correction (automatic + manual adjustment).

  • Calculation:

    
    [2]
    
    • 
      : Integral area.
      
    • 
      : Number of protons (e.g., 3 for the methyl-sulfonamide group).
      
    • 
      : Molar Mass.[3][4]
      
    • 
      : Purity of the Internal Standard.
      

Comparative Analysis: EA vs. qNMR

Which standard should you trust?

Table 2: Performance Comparison
FeatureElemental Analysis (EA) Quantitative NMR (qNMR)
Primary Output Elemental Ratio (Composition)Absolute Purity (Potency wt%)
Specificity Low. Cannot distinguish isomers or non-combustible impurities.High. Distinguishes structure and organic impurities.[5]
Sample Req. Destructive (2-3 mg).Non-destructive (10-20 mg, recoverable).
Accuracy ±0.4% (Absolute).±0.5 - 1.0% (Relative).
Interference High. Fluorine attacks tube; Solvents skew C/H.Low. Residual solvents are separated spectrally.
Cost/Time Low cost / 15 mins per run.High capital / 30 mins per run.
Best For Confirming identity of new solids.Establishing potency for bio-assays.

Visualization: Validation Logic

The following diagram illustrates the decision matrix for validating (4-Bromo-2-fluorophenyl)methanesulfonamide, ensuring scientific rigor.

ValidationWorkflow Start Crude Synthesized (4-Bromo-2-fluorophenyl)methanesulfonamide LCMS LC-MS Purity (>95% Area?) Start->LCMS SolubilityCheck Solubility Check (DMSO-d6) Choice Select Validation Standard SolubilityCheck->Choice LCMS->SolubilityCheck Yes (>95%) Fail Recrystallize / Column LCMS->Fail No (<95%) EA Method A: Elemental Analysis (Combustion) Choice->EA New Chemical Entity (Publication Req) qNMR Method B: qNMR (Internal Std: TCNB) Choice->qNMR Bio-Assay Batch (Potency Req) EA_Result Result: %C, %H, %N (Target: ±0.4%) EA->EA_Result qNMR_Result Result: Weight % (Potency) qNMR->qNMR_Result EA_Result->Fail Out of Spec Pass Release for Biological Assay EA_Result->Pass Within Limits qNMR_Result->Pass >98% wt/wt

Caption: Integrated Validation Workflow. Use EA for structural confirmation (publication) and qNMR for potency assignment (dosing).

Expert Recommendation

For (4-Bromo-2-fluorophenyl)methanesulfonamide , relying solely on Elemental Analysis is risky due to the high probability of Fluorine-induced experimental error.

The "Dual-Pillar" Strategy:

  • Use qNMR with Maleic Acid or TCNB in DMSO-d6 to establish the absolute purity (potency) of your batch. This is the number you should use to calculate molarity for biological assays.

  • Use EA (with

    
     additive) only to confirm the bulk elemental composition for publication manuscripts, ensuring the sample is aggressively dried to remove solvates that qNMR might identify but EA would count as "impurity."
    

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[6] Journal of Medicinal Chemistry. Retrieved from [Link]

  • American Chemical Society. (2019).[7] High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry.[5][7][8][9][10] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.